molecular formula C9H9N3 B2675854 N-Phenyl-1H-imidazol-2-amine CAS No. 54707-87-8

N-Phenyl-1H-imidazol-2-amine

Cat. No.: B2675854
CAS No.: 54707-87-8
M. Wt: 159.192
InChI Key: YCAXQAUEKMQYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-Phenyl-1H-imidazol-2-amine (CAS 54707-87-8) is an organic compound with the molecular formula C 9 H 9 N 3 and a molecular weight of 159.19 g/mol . This chemical features an imidazole ring linked to a phenyl group via an amine bridge, a structure that serves as a valuable scaffold in medicinal chemistry and drug discovery . For optimal stability, it is recommended to store the product sealed in a dry environment at 2-8°C . Research Applications and Biological Activity This compound is primarily investigated for its significant biological activities. It has been identified as a potent inhibitor of vascular adhesion protein-1 (VAP-1) , a target that plays a crucial role in inflammatory processes and is being explored for the treatment of conditions such as diabetic macular edema . The N-phenyl substitution is a key structural feature that enhances interaction with biological targets, improving binding affinities and selectivity . Furthermore, derivatives of this compound are being explored as inhibitors of other therapeutic targets, including indoleamine 2,3-dioxygenase (IDO) , which is involved in immune regulation . Beyond its pharmaceutical potential, N-Phenyl-1H-imidazol-2-amine and related imidazole derivatives are also used in catalysis and as biological probes to study enzyme and receptor function . Note for Researchers This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyl-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-7H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAXQAUEKMQYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tautomeric Landscapes of N-Substituted 2-Aminoimidazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tautomerism in 2-Aminoimidazole Scaffolds

The 2-aminoimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] This versatile heterocyclic system is a key building block in the design of modulators for various drug targets.[3][4] However, the inherent electronic plasticity of the 2-aminoimidazole ring gives rise to a complex tautomeric equilibrium, a phenomenon that profoundly influences its physicochemical properties, and consequently, its biological function. For researchers, scientists, and drug development professionals, a comprehensive understanding of this tautomerism is not merely an academic exercise but a critical necessity for rational drug design and optimization.

This technical guide provides an in-depth exploration of tautomerism in N-substituted 2-aminoimidazoles, moving beyond a theoretical overview to offer practical insights and methodologies for its characterization and consideration in drug discovery programs. We will delve into the structural nuances of the different tautomeric forms, the factors governing their delicate balance, and the experimental and computational techniques essential for their elucidation.

The Tautomeric Forms of N-Substituted 2-Aminoimidazoles: A Structural Overview

N-substituted 2-aminoimidazoles primarily exhibit two forms of prototropic tautomerism: amino-imino tautomerism and annular tautomerism . This results in a dynamic equilibrium between multiple, structurally distinct isomers.

Amino-Imino Tautomerism

This is the most prominent form of tautomerism in this scaffold, involving the migration of a proton between the exocyclic amino group and the endocyclic ring nitrogen. This gives rise to two principal forms: the amino form and the imino form. The imino form can exist as two geometric isomers, (E) and (Z), depending on the orientation of the substituent on the imino nitrogen.

Caption: Amino-Imino Tautomerism in N-Substituted 2-Aminoimidazoles.

Annular Tautomerism

Annular tautomerism involves the migration of a proton between the two nitrogen atoms within the imidazole ring. When combined with amino-imino tautomerism, this creates a more complex landscape of possible structures. For a 1-substituted 2-aminoimidazole, the proton on the second ring nitrogen can shift, leading to different positional isomers in equilibrium.

Caption: Annular Tautomerism in a 1-Substituted 2-Aminoimidazole.

Factors Influencing Tautomeric Equilibrium

The relative populations of these tautomers are not static and are influenced by a delicate interplay of intrinsic and extrinsic factors. A thorough understanding of these factors is paramount for predicting and controlling the tautomeric state of a molecule.

FactorInfluence on Tautomeric Equilibrium
Substituent Effects Electron-donating or -withdrawing groups on the imidazole ring or the N-substituent can significantly alter the basicity of the nitrogen atoms and the acidity of the N-H protons, thereby shifting the equilibrium. Conjugation effects can also stabilize one tautomer over another.[5]
Solvent Polarity The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize more polar tautomers through hydrogen bonding, while nonpolar solvents may favor less polar forms.[6]
pH The pH of the medium can dictate the protonation state of the molecule, which in turn influences the tautomeric equilibrium. Protonation can lock the molecule into a specific tautomeric form.
Temperature Temperature can affect the position of the equilibrium. Variable temperature NMR studies are often employed to study the thermodynamics of the tautomeric interconversion.
Intramolecular Hydrogen Bonding The presence of functional groups that can form intramolecular hydrogen bonds can significantly stabilize a particular tautomer.

Experimental Characterization of Tautomers

Unambiguous determination of the predominant tautomeric form and the dynamics of their interconversion requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[7] Key experiments and observations include:

  • ¹H and ¹³C NMR: The chemical shifts of protons and carbons are highly sensitive to the electronic environment. Distinct sets of signals for each tautomer may be observed if the interconversion is slow on the NMR timescale. More commonly, time-averaged signals are observed, and their chemical shifts can be used to estimate the relative populations of the tautomers.[8]

  • ¹⁵N NMR: The chemical shift of the nitrogen atoms is particularly informative for distinguishing between amino and imino forms.

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the thermodynamics of the tautomeric equilibrium and potentially slow down the interconversion to observe individual tautomers.[9][10]

  • 2D NMR Techniques: Experiments like COSY, HSQC, and HMBC can help in the complete assignment of signals for each tautomer. Exchange Spectroscopy (EXSY) can be used to directly observe the chemical exchange between tautomers.[6]

Protocol: Variable Temperature ¹H NMR for Tautomer Analysis

  • Sample Preparation: Prepare a solution of the N-substituted 2-aminoimidazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) at a concentration of 5-10 mg/mL. Use a high-quality NMR tube suitable for VT experiments.[8]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Variation: Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.[11]

  • Data Acquisition: At each temperature, acquire a ¹H NMR spectrum with sufficient signal-to-noise.

  • Data Analysis: Analyze the changes in chemical shifts, signal multiplicity, and linewidths as a function of temperature. The coalescence of signals at higher temperatures and the appearance of distinct signals for each tautomer at lower temperatures provide evidence of a dynamic equilibrium.

Caption: Workflow for Variable Temperature NMR Analysis.

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[12] By determining the precise locations of all atoms, including hydrogen atoms, the connectivity and bonding within the molecule can be unambiguously established.

Protocol: Crystal Growth for X-ray Diffraction

Growing high-quality single crystals suitable for X-ray diffraction is often a trial-and-error process, but several common techniques can be employed:

  • Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble to create a nearly saturated solution.[1] Cover the container with a perforated film (e.g., Parafilm with small holes) and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.[3]

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, or even to a lower temperature in a refrigerator or freezer.[2]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.[1]

Caption: General Workflow for Growing Single Crystals.

Computational Chemistry: Predicting Tautomeric Stability

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the relative stabilities of tautomers and understanding the factors that govern their equilibrium.[13]

Protocol: DFT Calculation of Tautomer Energies

  • Structure Generation: Generate 3D structures of all possible tautomers of the N-substituted 2-aminoimidazole.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[14][15]

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., B3LYP/6-311+G(d,p)).

  • Solvation Effects: To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Energy Comparison: Compare the Gibbs free energies (including ZPVE and thermal corrections) of the different tautomers to predict their relative stabilities and the position of the tautomeric equilibrium.[16]

Caption: Computational Workflow for Tautomer Prediction.

Impact on Drug Discovery and Development: A Case Study

The tautomeric state of a 2-aminoimidazole derivative can have a profound impact on its biological activity. Different tautomers present different hydrogen bond donor/acceptor patterns and overall shapes, which can lead to dramatic differences in binding affinity for a biological target.

A notable example is in the development of kinase inhibitors. The hinge region of many kinases forms crucial hydrogen bonds with inhibitor molecules. The specific tautomeric form of a 2-aminoimidazole-based inhibitor can determine its ability to form these critical interactions. For instance, a study on pyridinylimidazoles as GSK3β inhibitors revealed the importance of the 2-methylimidazole's tautomeric state for compound activity.[13][17] The active tautomer was able to form a key hydrogen bond with the hinge region of the kinase, while the other tautomer could not, leading to a significant loss of potency. This highlights the necessity of considering tautomerism in structure-activity relationship (SAR) studies and in the design of new inhibitors.[18]

Conclusion and Future Perspectives

The tautomerism of N-substituted 2-aminoimidazoles is a multifaceted phenomenon with significant implications for their application in drug discovery. A comprehensive understanding and characterization of the tautomeric landscape are essential for optimizing the pharmacological profile of these important scaffolds. The integration of advanced experimental techniques, such as variable-temperature NMR and single-crystal X-ray diffraction, with robust computational methods provides a powerful toolkit for elucidating tautomeric preferences. As our understanding of the subtle interplay between structure, environment, and biological activity continues to grow, the ability to predict and control tautomerism will become an increasingly vital component of modern drug design.

References

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 13(13), 1921-1943.
  • Ilaš, J., & Kikelj, D. (2015). 2-Aminoimidazoles in Medicinal Chemistry. Future Medicinal Chemistry, 7(14), 1837-1864.
  • Popov, M. S., & Mamonov, A. V. (2015). Chemistry of 2-Aminoimidazoles. Chemistry of Heterocyclic Compounds, 51(4), 281-305.
  • de la Torre, B. G., & Albericio, F. (2016). The 2-aminoimidazole unit, a privileged scaffold for the development of new bioactive compounds. Marine drugs, 14(10), 184.
  • Harris, R. K. (2020). Tautomerism Detected by NMR. Encyclopedia.
  • Lyčka, A. (2009). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. Progress in Nuclear Magnetic Resonance Spectroscopy, 54(3), 185-224.
  • He, Y., et al. (2020). Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks. Journal of Medicinal Chemistry, 63(15), 8346-8364.
  • Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-383.
  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy.
  • Emery Pharma. (2018).
  • Chodera, J. D., & Shirts, M. R. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(30), 10243-10256.
  • Wehrle, B., et al. (1987). Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments. Chemical Physics Letters, 139(3-4), 233-238.
  • University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT)
  • Al-Hashimi, H. M. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-10.
  • IMSERC. (n.d.).
  • Emery Pharma. (2018).
  • Hachey, M. R. J. (2014). Tautomerism and Expert Systems in Spectroscopy.
  • Marshall, M. G., et al. (2016). Single‐Crystal X‐ray Diffraction Structure of the Stable Enol Tautomer Polymorph of Barbituric Acid at 224 and 95 K.
  • Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-383.
  • Hranjec, M., et al. (2013). B3LYP/6-31G(d,p) optimized geometries of tautomers A-C of 3,6-bis(4,5-dihydroxyoxazo-2-yl)benzene-1,2-diol and respective transition state structures for first excited state S1.
  • He, Y., et al. (2020). Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks. Journal of Medicinal Chemistry, 63(15), 8346-8364.
  • N’guessan, A. K., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Journal of Chemical and Pharmaceutical Research, 10(5), 1-11.
  • Fiveable. (2023). Single crystal X-ray diffraction.
  • Chemistry LibreTexts. (2023). Dynamic NMR.
  • Clore, G. M., & Iwahara, J. (2009). Theory, practice, and applications of paramagnetic relaxation enhancement for the characterization of transient low-population states of biological macromolecules. Chemical reviews, 109(9), 4107–4139.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Jasperse, C. P. (n.d.).
  • Pozharskii, A. F., et al. (2011). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Russian Chemical Reviews, 80(11), 1059-1096.
  • Cavalleri, B., et al. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittel-Forschung, 27(10), 1889-1895.
  • Rowan. (n.d.). Tautomer Search.
  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Magnetic Resonance in Chemistry, 44(10), S3-S27.
  • Rigaku. (n.d.). Introduction to single crystal X-ray analysis.
  • Carleton College. (2018). Single-crystal X-ray Diffraction.
  • Clore, G. M. (2012). Probing exchange kinetics and atomic resolution dynamics in high-molecular-weight complexes using dark-state exchange saturation transfer NMR.
  • University of Florida. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • Jagadeesh, B., & Shiya, S. (2016). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). CrystEngComm, 18(39), 7549-7561.
  • Chemistry Steps. (2020). NMR Spectroscopy – An Easy Introduction.
  • University of Colorado Boulder. (2010). Crystal Growing Guide.
  • Rogers, D. W. (2003). Computational Chemistry Using the PC. John Wiley & Sons.
  • Joseph-McCarthy, D. (2014). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 62(8), 1836-1843.
  • Sgorbissa, A., et al. (2021). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 26(11), 3169.
  • Melillo, B., et al. (2023). Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants. Antibiotics, 12(11), 1579.
  • Andreu, I., et al. (2021).
  • Jung, F., et al. (1991). Synthesis and structure-activity relationships of new cephalosporins with aminoimidazoles at C-7. Journal of Medicinal Chemistry, 34(3), 1110-1116.
  • Toda, F., et al. (2002).
  • Sgorbissa, A., et al. (2021). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 26(11), 3169.
  • Dar, A. C., et al. (2023). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife, 12, e86189.

Sources

An In-Depth Technical Guide to the Biofilm Inhibition Properties of 2-Aminoimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Paradigm Shift in Anti-Biofilm Strategy

The 2-Aminoimidazole Scaffold: From Marine Origins to Synthetic Versatility

The journey of 2-aminoimidazole-based biofilm inhibitors begins in the marine environment, where sponges of the genus Agelas produce alkaloids like oroidin and ageliferin as a form of chemical defense.[1][4][5] These natural products were observed to possess potent antibiofilm and antifouling activity.[1][6] The core of these molecules, the 2-aminoimidazole heterocycle, proved to be crucial for their biological activity.[4] However, the complexity of these natural products made them challenging for extensive development. This led to significant efforts in synthetic chemistry to create simplified, accessible analogs that retain or even exceed the activity of the parent compounds, giving rise to vast libraries of 2-AI derivatives that have become instrumental in combating bacterial biofilms.[1][5]

Unraveling the Mechanisms of Biofilm Disruption

A key advantage of 2-AI scaffolds is their non-microbicidal mechanism of action, which is believed to exert less selective pressure for the development of resistance.[3][7] 2-AIs disrupt biofilm formation and maintenance through several distinct, often pathogen-specific, mechanisms.

Disruption of Cell-to-Cell Communication (Quorum Sensing)

In many Gram-negative bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa, biofilm formation is tightly regulated by a cell-to-cell communication system known as quorum sensing (QS).[8][9] Mutants lacking a functional QS system are unable to form mature biofilms.[8] Certain 2-aminobenzimidazole (2-ABI) derivatives, a closely related scaffold, have been shown to inhibit QS pathways in P. aeruginosa, suggesting a likely mechanism for their biofilm-modulating effects.[8] By interfering with QS signaling, these molecules prevent the coordinated gene expression required for biofilm maturation.

G cluster_QS Quorum Sensing (QS) Cascade in P. aeruginosa Autoinducer AHL Autoinducer (e.g., 3-oxo-C12-HSL) Receptor LasR/RhlR Receptor Autoinducer->Receptor Binding & Activation Gene_Expression Virulence & Biofilm Gene Expression Receptor->Gene_Expression Upregulation Biofilm Mature Biofilm Formation Gene_Expression->Biofilm AI_Synthase LasI/RhlI Synthase AI_Synthase->Autoinducer Synthesis Inhibitor 2-AI Scaffold Inhibitor->Receptor Antagonism/ Interference caption Fig 1. Proposed QS Inhibition by 2-AI Scaffolds. c_di_GMP_pathway cluster_balance Sessile vs. Motile 'Switch' DGC Diguanylate Cyclases (GGDEF domain) c_di_GMP High c-di-GMP DGC->c_di_GMP promotes PDE Phosphodiesterases (EAL/HD-GYP domain) low_c_di_GMP Low c-di-GMP PDE->low_c_di_GMP promotes Biofilm Biofilm Formation (Adhesion, EPS) c_di_GMP->Biofilm leads to Motility Motility (Flagellar Synthesis) low_c_di_GMP->Motility leads to Two_AI 2-AI Scaffold Two_AI->DGC Inhibits? Two_AI->PDE Upregulates? caption Fig 2. Putative Modulation of c-di-GMP Signaling.

Caption: Fig 2. Putative Modulation of c-di-GMP Signaling.

Zinc-Dependent Biofilm Inhibition

In some Gram-positive bacteria and notably in Mycobacterium abscessus, the antibiofilm activity of certain 2-AI derivatives is zinc-dependent. [10]One identified compound, AB-2-29, inhibits M. abscessus biofilm formation, and its activity is potentiated by the addition of zinc to the culture medium. [10]This suggests a mechanism where the 2-AI compound may function as a zinc chelator or ionophore, disrupting the homeostasis of this critical metal ion which is essential for the function of many bacterial enzymes, including those involved in biofilm matrix production. [10]

Downregulation of Matrix Production Genes

The structural integrity of a biofilm is owed to its extracellular polymeric substance (EPS) matrix. Studies on Salmonella have shown that 2-AIs can strongly reduce the expression of genes essential for EPS production, such as csgD, csgB, and adrA, which are involved in the synthesis of curli fimbriae and cellulose. [7]By preventing the production of these "public goods," 2-AIs effectively inhibit the construction of the protective biofilm architecture. [7]

Structure-Activity Relationships (SAR): Designing Potent Inhibitors

The synthetic tractability of the 2-AI scaffold has allowed for extensive SAR studies to optimize antibiofilm potency. These studies are crucial for transforming a lead compound into a drug candidate.

Modification SiteType of ModificationGeneral Impact on Biofilm InhibitionKey Pathogens AffectedReference(s)
4(5)-Aryl Group Halogen (Cl, Br) or Methyl substitutionIncreased potencyP. aeruginosa[8][11]
N1-Position Introduction of short alkyl chainsDecreased activityS. Typhimurium, P. aeruginosa[12]
N1-Position Intermediate length n-alkyl or cyclo-alkyl chains (C7-C10)Increased potencyS. Typhimurium, P. aeruginosa[13]
N2-Position n-butyl, iso-butyl, n-pentyl, cyclo-pentyl, or n-hexyl chainsImproved activity compared to unsubstituted versionsS. Typhimurium, P. aeruginosa[13][14]
Scaffold Dimerization N1,N1'- or N2,N2'-linked dimers via an alkyl chainStrong increase in activity compared to monomersS. Typhimurium, E. coli, S. aureus[15]
Hybridization Conjugation with triazoles (2-AITs) or carbamatesBroad-spectrum activity against bacteria and fungiP. aeruginosa, A. baumannii, S. aureus, C. albicans[1][4][16]

These SAR studies demonstrate that biofilm inhibitory activity can be finely tuned. For instance, while short alkyl chains on the N1-position are detrimental, longer chains can significantly boost activity. [12][13]Furthermore, strategies like dimerization and hybridization have proven highly effective at generating compounds with broad-spectrum activity and low micromolar potency. [15][16]

Key Experimental Protocols for Evaluating 2-AI Activity

The validation of any anti-biofilm agent requires robust and reproducible experimental protocols. The following methods are standard in the field for quantifying the inhibition and dispersion capabilities of 2-AI compounds.

Protocol: Static Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is the workhorse for determining the concentration at which a compound inhibits 50% of biofilm formation (IC₅₀). The causality is direct: effective compounds will prevent bacteria from adhering to the surface and forming a matrix, resulting in less stained biomass.

Methodology:

  • Preparation: Grow an overnight culture of the target bacterium. Subculture the bacteria to an early-log phase (e.g., OD₆₀₀ of ~0.1) in appropriate biofilm-promoting medium. [6]2. Compound Dosing: In a 96-well PVC or polystyrene microtiter plate, add serial dilutions of the 2-AI compound from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-inhibitory level (typically <1%). [2]3. Inoculation: Add the prepared bacterial suspension to each well. Include positive (bacteria, no compound) and negative (medium only) controls. [6]4. Incubation: Cover and seal the plate to prevent evaporation and incubate under stationary conditions at the optimal growth temperature (e.g., 37°C) for a defined period (e.g., 24 hours). [2][6]5. Washing: Discard the medium and gently wash the wells multiple times with water or phosphate-buffered saline (PBS) to remove planktonic and loosely attached cells. [2]6. Staining: Add a 0.1% solution of crystal violet to each well and incubate at room temperature for 15-20 minutes. This stains the biomass (cells and matrix) attached to the well surface. [2]7. Solubilization: Discard the stain, wash away excess with water, and air-dry the plate. Add an appropriate solvent (e.g., 95% ethanol or 30% acetic acid) to each well to solubilize the bound crystal violet. [2]8. Quantification: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of ~540-590 nm using a plate reader. The absorbance is directly proportional to the amount of biofilm. [2]9. Analysis: Calculate the percentage of biofilm inhibition relative to the no-compound control and plot against compound concentration to determine the IC₅₀ value.

Protocol: Pre-formed Biofilm Dispersion Assay

This assay assesses a compound's ability to break down an established biofilm, a more challenging and clinically relevant task.

Methodology:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in steps 1, 3, and 4 of the inhibition protocol, but without any compound present.

  • Compound Treatment: After the initial incubation (e.g., 24 hours), discard the supernatant and replace it with fresh medium containing serial dilutions of the 2-AI compound.

  • Second Incubation: Incubate the plate for an additional period (e.g., 24 hours). [8]4. Quantification: Wash, stain, and quantify the remaining biofilm using the crystal violet method (steps 5-9 of the inhibition protocol).

  • Analysis: The amount of dispersed biofilm is determined by comparing the biomass in treated wells to that of untreated wells at the start of the treatment. This allows for the calculation of a half-maximal dispersion concentration (DC₅₀). [8]

workflow cluster_assays Select Assay Type start Start: Bacterial Culture prep Prepare Inoculum & Compound Dilutions start->prep inhibit Inhibition Assay: Add Compound + Bacteria prep->inhibit disperse Dispersion Assay: 1. Grow Biofilm (24h) 2. Add Compound prep->disperse incubate Incubate (e.g., 24h at 37°C) inhibit->incubate disperse->incubate wash Wash to Remove Planktonic Cells incubate->wash stain Stain with Crystal Violet wash->stain solubilize Solubilize Stain (Ethanol/Acetic Acid) stain->solubilize read Read Absorbance (OD590) solubilize->read analyze Analyze Data (Calculate IC50/DC50) read->analyze caption Fig 3. General Workflow for Biofilm Quantification.

Caption: Fig 3. General Workflow for Biofilm Quantification.

Therapeutic and Industrial Applications

The unique properties of 2-AI scaffolds open up several promising avenues for their application in combating microbial biofilms.

Adjuvant Therapy: A 'One-Two Punch' Against Resistance

One of the most exciting applications of 2-AIs is their use as adjuvants to conventional antibiotics. [1]Bacteria within a biofilm are notoriously tolerant, but by dispersing the biofilm, 2-AIs can expose the now-planktonic bacteria to the antibiotic, restoring its efficacy. [5]This synergistic effect has been demonstrated to resensitize multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii, to antibiotics to which they were previously resistant. [1][17][18]For example, a 2-aminoimidazole diamide (2-AIDA) conjugate was found to decrease the Minimum Inhibitory Concentration (MIC) of oxacillin against MRSA by 64-fold, a significant restoration of antibiotic activity. [18]

Anti-Biofilm Coatings for Medical Devices

Device-related infections, particularly in orthopedics, are a major clinical challenge driven by biofilm formation on implants. [7][19]A novel strategy involves covalently attaching 2-AI compounds to the surface of titanium implants. [7][19]This creates a surface that actively prevents bacterial colonization and biofilm formation from the outset. In vivo studies in a rabbit osteotomy model have shown that these coated implants do not negatively affect fracture healing or osteointegration, demonstrating their biocompatibility. [19]This approach offers a long-term, non-antibiotic strategy to prevent devastating implant-associated infections. [7]

Industrial Biofilm Control

Beyond medicine, biofilms pose significant problems in industrial settings, causing biofouling, contamination, and equipment damage. The preventive capabilities of 2-AIs make them attractive candidates for controlling biofilms in diverse environments, such as breweries, where they can inhibit the formation of contaminating biofilms without introducing harsh biocides. [3][20]

Conclusion and Future Outlook

2-aminoimidazole scaffolds represent a mature and highly promising class of anti-biofilm agents. Their journey from marine natural products to diverse synthetic libraries has yielded potent molecules with broad-spectrum activity. By targeting bacterial cooperation rather than viability, they offer a sustainable strategy that may be less prone to resistance. The ability to disperse established biofilms and synergize with existing antibiotics provides a clear path toward clinical development, particularly for treating recalcitrant, biofilm-associated infections.

Future research will focus on several key areas: further elucidation of their molecular targets, particularly the effector proteins within the c-di-GMP network; optimization of drug-like properties for improved in vivo efficacy and safety profiles; and the expansion of their application to more complex, polymicrobial biofilms. As our understanding of the social lives of bacteria deepens, the 2-AI scaffold is poised to remain a cornerstone of next-generation anti-virulence and anti-biofilm therapeutics.

References

  • Healey, R.S., Zeng, D., & Anderson, K.L. (2018). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative staphylococci {CNS) isolated from goat mastitis. Conference of Research Workers in Animal Diseases.
  • Rogers, S.A., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(12), 5326–5328. [Link]

  • Frei, R., et al. (2012). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. ACS Medicinal Chemistry Letters, 3(6), 493–497. [Link]

  • Ballard, T.E., et al. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Chemistry & Biodiversity, 7(2), 299-326. [Link]

  • Steenackers, H.P., et al. (2011). Structure-Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472-484. [Link]

  • Ermolat'ev, D.S., et al. (2011). Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Bioorganic & Medicinal Chemistry, 19(11), 3511-3522. [Link]

  • Steenackers, H.P., et al. (2011). Structure−Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Academia.edu. [Link]

  • Rogers, S.A., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. ResearchGate. [Link]

  • Dieltjens, L., et al. (2021). 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms. ResearchGate. [Link]

  • Various Authors. (2015). Agents that Inhibit Bacterial Biofilm Formation. Taylor & Francis Online. [Link]

  • Ermolat'ev, D.S., et al. (2011). Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Academia.edu. [Link]

  • Reyes, S., et al. (2012). Structural studies on 4,5-disubstituted 2-aminoimidazole-based biofilm modulators that suppress bacterial resistance to β-lactams. ChemMedChem, 7(11), 1993-2000. [Link]

  • Rogers, S.A., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(12), 5326–5328. [Link]

  • Squires, R.A., et al. (2022). 2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner. International Journal of Molecular Sciences, 23(6), 2950. [Link]

  • Richards, J.J., Ballard, T.E., & Melander, C. (2008). Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues. Organic & Biomolecular Chemistry, 6, 1356-1363. [Link]

  • Ghosh, A., et al. (2022). Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches. Microorganisms, 10(3), 511. [Link]

  • Govaert, M., et al. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology, 12, 658521. [Link]

  • Thompson, A.G., et al. (2018). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. International Journal of Nanomedicine, 13, 7677–7687. [Link]

  • Govaert, M., et al. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology, 12, 658521. [Link]

  • Robijns, S., et al. (2018). Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation. European Journal of Medicinal Chemistry, 150, 831-845. [Link]

  • Adjei, I., et al. (2022). N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa. Scientific Reports, 12(1), 1-15. [Link]

  • Dieltjens, L., et al. (2021). 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms. Journal of the American Society of Brewing Chemists, 79(3), 253-263. [Link]

  • Rogers, S.A., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. KU ScholarWorks. [Link]

  • Liu, Y., et al. (2022). Dynamic Executors of Bacterial Signals: Functional Versatility and Regulatory Networks of c-di-GMP Effectors. International Journal of Molecular Sciences, 23(20), 12513. [Link]

  • Hengge, R. (2012). Second Messenger Regulation of Biofilm Formation: Breakthroughs in Understanding c-di-GMP Effector Systems. Current Opinion in Microbiology, 15(2), 168–173. [Link]

Sources

Physicochemical Properties of 2-(Phenylamino)imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, synthesis, and structural dynamics of 2-(phenylamino)imidazole (also known as N-phenyl-1H-imidazol-2-amine).[1]

Executive Summary

2-(Phenylamino)imidazole (CAS: 54707-87-8 ) represents a privileged scaffold in medicinal chemistry, serving as a bioisostere for guanidines and a core pharmacophore in biofilm inhibitors and kinase modulators.[1] Unlike simple imidazoles, this compound exhibits complex tautomeric behavior (amino-imidazole vs. imino-imidazoline) that dictates its reactivity, solubility, and binding affinity.[1] This guide analyzes its thermodynamic profile, structural dynamics, and synthetic pathways.

Chemical Identity & Structural Dynamics[2]

Nomenclature and Identifiers[2][3]
  • IUPAC Name: N-phenyl-1H-imidazol-2-amine[1][2]

  • Common Names: 2-Anilinoimidazole; 2-(Phenylamino)-1H-imidazole[1]

  • CAS Registry Number: 54707-87-8[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1]
  • Molecular Weight: 159.19 g/mol [1][2]

  • SMILES: c1ccccc1Nc2nc[nH]2

Tautomerism: The Amino-Imino Equilibrium

The defining physicochemical feature of 2-aminoimidazoles is the prototropic tautomerism between the amino-imidazole (aromatic) and imino-imidazoline (non-aromatic) forms.[1]

  • Form A (Amino): The exocyclic nitrogen is an amine (-NH-).[1] The imidazole ring retains aromaticity (

    
     electrons).[2]
    
  • Form B (Imino): The exocyclic nitrogen is an imine (=N-).[1] The ring nitrogen is protonated, disrupting the full aromaticity of the imidazole ring but stabilizing the structure through guanidinium-like resonance.

Structural Insight: While the amino form is generally favored in unsubstituted 2-aminoimidazoles due to aromatic stabilization, the electron-withdrawing phenyl group at the exocyclic nitrogen can shift the equilibrium.[1] In the solid state and polar solvents, these compounds often engage in rapid exchange, frequently crystallizing in the imino form or as H-bonded dimers.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Electronic Effects Amino Amino-Imidazole Form (Aromatic Ring) C-NH-Ph Imino Imino-Imidazoline Form (Non-Aromatic Ring) C=N-Ph Amino->Imino Proton Transfer (Solvent Dependent) Phenyl Phenyl Group (Electron Withdrawing) Phenyl->Imino Stabilizes N-H Resonance Guanidine-like Resonance Resonance->Amino Stabilizes Ring

Caption: Dynamic equilibrium between the aromatic amino-imidazole and the guanidine-like imino-imidazoline forms.[1]

Physicochemical Properties[1][3][4][5][6][7][8]

The following data summarizes the core physical parameters. Note that experimental values can vary based on the specific salt form (e.g., HCl) or tautomeric dominance in the crystal lattice.

PropertyValue / RangeTechnical Context
Melting Point 116–150 °C Pure free base typically melts in the lower range (116–120 °C for analogs); salts (HCl) melt significantly higher (>200 °C).[1]
pKa (Conjugate Acid) ~7.0 – 7.5 The phenyl group lowers the basicity compared to unsubstituted 2-aminoimidazole (pKa ~8.[1]5) via inductive electron withdrawal.[2]
LogP (Octanol/Water) 1.9 – 2.3 Moderately lipophilic.[1][2] The phenyl ring adds lipophilicity, balancing the polar guanidine-like core.
Solubility Low (Water) Sparingly soluble in water at neutral pH; highly soluble in DMSO, Methanol, and dilute acids (due to protonation).
H-Bond Donors 2 Ring NH and Exocyclic NH (in amino form).[1][2]
H-Bond Acceptors 1 Ring N (unprotonated).[1][2]
Topological PSA ~40 Ų Polar Surface Area suitable for membrane permeability (CNS penetration potential).[1][2]
Spectral Characteristics[1][3]
  • ¹H NMR (DMSO-d₆):

    • Ring Protons: Singlet or two doublets around

      
       6.8–7.2 ppm (characteristic of the imidazole C4/C5 protons).[1]
      
    • Amine Proton: Broad singlet, often exchangeable with D₂O.[2] Chemical shift is highly variable (

      
       6.0–9.0 ppm) depending on concentration and solvent (H-bonding).[1][2]
      
    • Phenyl Protons: Multiplets at

      
       6.9–7.8 ppm.[1][2]
      
  • MS (ESI):

    
     peak at m/z 160.2.[1]
    

Synthesis & Experimental Protocols

The synthesis of 2-(phenylamino)imidazole requires bypassing the poor nucleophilicity of aniline towards simple halo-imidazoles.[1][2] The most robust method involves the construction of the imidazole ring after forming the guanidine core.

Protocol: Cyclization of Aminoacetal (The Cyanamide Route)

This method, adapted from J. Med. Chem. (2014), avoids harsh conditions and yields the free base.

Reagents:

  • Aminoacetaldehyde diethyl acetal[1]

  • Cyanogen Bromide (BrCN)[1][3]

  • Aniline[1]

  • Acid catalyst (HCl)[1]

Step-by-Step Methodology:

  • Guanylation: React aminoacetaldehyde diethyl acetal (1.0 eq) with cyanogen bromide (1.0 eq) in Et₂O/Hexane at 0°C to form the intermediate N-(2,2-diethoxyethyl)cyanamide (or carbodiimide species).

  • Coupling: Add aniline (1.0 eq) to the intermediate. The nucleophilic aniline attacks the cyanamide carbon to form the substituted guanidine intermediate: N-(2,2-diethoxyethyl)-N'-phenylguanidine.[1]

  • Cyclization: Dissolve the guanidine intermediate in 6M HCl and stir at room temperature for 2 hours. The acid hydrolyzes the acetal to an aldehyde, which immediately condenses with the guanidine nitrogen to close the imidazole ring.

  • Work-up: Neutralize with NaOH (25%) until precipitation occurs. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH) to yield the pale yellow solid.

Synthesis Start Aminoacetaldehyde diethyl acetal Step1 Reaction with BrCN (Cyanogen Bromide) Start->Step1 Inter1 Intermediate: N-Cyano-aminoacetal Step1->Inter1 Step2 Addition of Aniline Inter1->Step2 Inter2 Intermediate: N-Phenyl-N'-(acetal)guanidine Step2->Inter2 Step3 Acid Cyclization (HCl) - Acetal Hydrolysis - Ring Closure Inter2->Step3 Product 2-(Phenylamino)imidazole (Target) Step3->Product

Caption: Synthetic workflow for 2-(phenylamino)imidazole via the aminoacetal-cyanamide cyclization route.

Applications in Drug Development[4][10]

Biofilm Inhibition

The 2-aminoimidazole core is a privileged scaffold for anti-biofilm agents .[1][2] It acts by disrupting the "two-component system" signaling in bacteria (e.g., S. aureus, A. baumannii) without exerting direct bactericidal pressure, thereby reducing the likelihood of resistance development. The phenyl group enhances membrane permeability, allowing the molecule to access intracellular targets.

Kinase & Tubulin Inhibition

Substituted 2-(phenylamino)imidazoles have been identified as inhibitors of tubulin polymerization .[1][2] The phenyl ring mimics the pharmacophore of colchicine, binding to the colchicine-binding site on tubulin. This leads to cell cycle arrest at the G2/M phase, making these derivatives potent candidates for oncology pipelines.

References

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors. Journal of Medicinal Chemistry, 2014. Link[1]

  • 2-Aminoimidazoles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 2013. Link

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 2016.[1][2] Link

  • Tautomerism and proton transfer in 2-aminoimidazoles. Journal of Organic Chemistry, 2008.[1][2] (Contextual grounding for tautomerism mechanism).

  • PubChem Compound Summary for CID 54707-87-8. National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of N-Phenyl-1H-imidazol-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminoimidazole core is a privileged pharmacophore in medicinal chemistry, serving as a bio-isostere for guanidines and acting as a critical motif in marine alkaloids (e.g., Oroidin) and kinase inhibitors.[1][2] This application note details the synthesis of N-Phenyl-1H-imidazol-2-amine and its derivatives via the condensation of N-phenylguanidine with


-haloketones (or 

-haloaldehydes).

Unlike standard textbook descriptions, this guide addresses the critical challenge of regioselectivity (exocyclic vs. endocyclic arylation) and provides two distinct protocols: a classical solvolytic method for scale-up and a modern "Green Chemistry" approach using Deep Eutectic Solvents (DES) for rapid library generation.

Scientific Foundation & Mechanistic Insight

The Hantzsch-Type Condensation

The synthesis relies on a modified Hantzsch condensation. The reaction between N-phenylguanidine and an


-haloketone is formally a [3+2] annulation. However, the presence of the phenyl group on the guanidine introduces a competitive nucleophilic center, leading to potential regioisomers:
  • N-Phenyl-1H-imidazol-2-amine (Target): Phenyl group remains on the exocyclic nitrogen.

  • 1-Phenyl-1H-imidazol-2-amine: Phenyl group is incorporated into the imidazole ring.

Expert Insight: The regioselectivity is governed by the nucleophilicity of the guanidine nitrogens. The non-phenylated nitrogens are more basic and nucleophilic; however, steric hindrance and tautomeric equilibria in the intermediate stages often favor the formation of the 2-anilino (exocyclic) product under neutral-to-mildly basic conditions.

Reaction Mechanism

The pathway proceeds via an initial nucleophilic substitution (


) followed by a cyclodehydration.

ReactionMechanism Reactants N-Phenylguanidine + α-Haloketone Inter1 Intermediate I: S_N2 Displacement (Linear Adduct) Reactants->Inter1 Nucleophilic Attack (Non-Ph Nitrogen) Inter2 Intermediate II: Cyclization (Hydroxy-imidazoline) Inter1->Inter2 Intramolecular Condensation Product Product: N-Phenyl-1H- imidazol-2-amine Inter2->Product - H₂O (Aromatization)

Figure 1: Mechanistic pathway for the condensation of N-phenylguanidine with


-haloketones.

Experimental Protocols

Protocol A: Green Synthesis in Deep Eutectic Solvents (Recommended)

Context: This method utilizes a Choline Chloride:Urea (1:2) eutectic mixture.[3][4] It eliminates volatile organic solvents (VOCs), reduces reaction time, and simplifies purification to a simple filtration in many cases.

Reagents:

  • N-Phenylguanidine carbonate (or nitrate, neutralized)

  • 
    -Bromoacetophenone (for 4-phenyl derivative) or Chloroacetaldehyde diethyl acetal (for unsubstituted parent)
    
  • Choline Chloride (ChCl)[2][3][4]

  • Urea[3][4][5]

Step-by-Step Methodology:

  • DES Preparation:

    • Mix Choline Chloride and Urea in a 1:2 molar ratio in a round-bottom flask.

    • Heat to 80°C with stirring until a clear, homogeneous liquid forms (approx. 15-20 mins).

  • Reaction Setup:

    • To the molten DES (2.0 g per 1 mmol substrate), add N-Phenylguanidine (1.0 equiv) and the

      
      -haloketone  (1.0 equiv).
      
    • Note: If using the acetal for the unsubstituted imidazole, add 1.1 equiv of aqueous HCl to facilitate acetal hydrolysis in situ.

  • Execution:

    • Stir the mixture at 80°C.

    • Monitor: Reaction is typically complete in 2–4 hours (check via TLC, eluent 5% MeOH in DCM).

  • Workup (The "Water Crash"):

    • Cool the reaction mixture to room temperature.

    • Add DI water (5 mL per 1 g DES) and stir vigorously for 10 minutes.

    • The hydrophobic imidazole product will precipitate out.

  • Purification:

    • Filter the solid.[2][6][7] Wash with cold water (

      
       mL) to remove residual DES.
      
    • Recrystallize from Ethanol/Water if necessary.

Protocol B: Classical Reflux (Scale-Up Compatible)

Context: For substrates with poor solubility in DES or when strictly anhydrous conditions are required to prevent side-reactions.

Reagents:

  • Ethanol (Absolute)[7]

  • Triethylamine (

    
    ) or 
    
    
    
  • Inert Atmosphere (

    
     or Ar)
    

Step-by-Step Methodology:

  • Dissolution:

    • In a 2-neck flask equipped with a reflux condenser, dissolve N-Phenylguanidine (10 mmol) in Ethanol (30 mL).

  • Addition:

    • Add

      
      -haloketone  (10 mmol) dropwise at room temperature.
      
    • Critical: If the haloketone is a solid (e.g., bromoacetophenone), dissolve it in minimal ethanol first.

  • Cyclization:

    • Heat to reflux (78°C) for 6–12 hours.

    • Optimization: If the reaction stalls, add 1.2 equiv of

      
       to scavenge the HBr/HCl generated.
      
  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Resuspend the residue in water (50 mL).

    • pH Adjustment: Basify to pH ~9-10 using 1M NaOH. This liberates the free base from the hydrohalide salt.

  • Isolation:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

Data Summary & Comparison

MetricProtocol A (DES)Protocol B (Ethanol Reflux)
Reaction Time 2 – 4 Hours6 – 12 Hours
Temperature 80°C78°C (Reflux)
Yield (Typical) 85 – 92%65 – 75%
Purification Filtration (Precipitation)Extraction + Chromatography
Green Metric High (Recyclable solvent)Moderate (VOC waste)

Troubleshooting & Optimization Logic

Issue: "Black Tar" Formation

Cause: Polymerization of the


-haloketone or oxidation of the phenylguanidine.
Solution: 
  • Ensure the

    
    -haloketone is fresh. Recrystallize or distill if it is dark/yellowed.
    
  • Conduct the reaction under Nitrogen (Protocol B).

  • Lower the temperature to 60°C and extend time.

Issue: Low Yield / Product Stuck in Aqueous Phase

Cause: 2-Aminoimidazoles are basic (


). If the workup is not sufficiently basic, the product remains protonated and water-soluble.
Solution: 
  • Ensure the pH is adjusted to >9 during workup.

  • Use "Salting Out": Saturate the aqueous layer with NaCl before extraction.

Workflow Visualization

Workflow Start Start: Reagent Prep Step1 Mix Choline Cl + Urea (80°C, 20 min) Start->Step1 Step2 Add N-Phenylguanidine + α-Haloketone Step1->Step2 Step3 Reaction: 80°C, 2-4h Step2->Step3 Decision TLC Check: Complete? Step3->Decision Decision->Step3 No (Extend Time) Step4 Quench: Add Water (Precipitation) Decision->Step4 Yes Step5 Filtration & Wash Step4->Step5 End Final Product: Recrystallization Step5->End

Figure 2: Operational workflow for the Deep Eutectic Solvent (DES) protocol.

Safety & Handling

  • 
    -Haloketones (e.g., Bromoacetophenone):  Potent lachrymators (tear gas agents). Handle only  in a functioning fume hood. Wash glassware with a dilute NaOH solution to decompose residues before removal from the hood.
    
  • Chloroacetaldehyde: Highly toxic and carcinogenic. Double-glove and use strictly in a fume hood.

  • Guanidines: Irritants; avoid inhalation of dust.

References

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[8] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones.[8] The Journal of Organic Chemistry, 82(5), 2745-2752. Link

  • BenchChem. (2025).[2] One-Pot Synthesis of 2-Aminoimidazole Derivatives: Application Notes and Protocols. BenchChem Application Notes. Link

  • Di Pietro, M. E., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.[4] MDPI Molbank, 2023(2), M1653. Link

  • Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305. Link

  • Zhang, B., et al. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Journal of the American Chemical Society, 132(41), 14349–14351. Link

Sources

Application Note: Regioselective Synthesis of 2-Anilino-4-phenylimidazole via Hantzsch-Type Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the condensation of phenylguanidine with


-bromoacetophenone  (phenacyl bromide). This reaction is a variation of the classical Hantzsch synthesis, utilized to generate 2-anilino-4-phenylimidazole  (also known as N,4-diphenyl-1H-imidazol-2-amine).

The imidazole pharmacophore is a cornerstone in medicinal chemistry, present in p38 MAP kinase inhibitors, antifungal agents, and H2-receptor antagonists. This protocol emphasizes the regiochemical control derived from the nucleophilicity differences between the guanidine nitrogens and provides a robust, scalable method for isolating the free base product without chromatographic purification.

Mechanistic Principles & Logic

Reaction Rationale

The synthesis relies on the condensation of a 1,3-binucleophile (phenylguanidine) with a 1,2-bis-electrophile (


-bromoacetophenone).
  • Nucleophilic Attack: The reaction is initiated by the attack of the guanidine nitrogen on the

    
    -carbon of the phenacyl bromide. While phenylguanidine possesses three nitrogen atoms, the imino nitrogen (
    
    
    
    )
    is the most basic and nucleophilic site, driving the initial
    
    
    displacement of the bromide.
  • Cyclization: The intermediate undergoes intramolecular nucleophilic attack by the remaining amino nitrogen onto the carbonyl carbon.

  • Aromatization: Subsequent dehydration drives the formation of the aromatic imidazole ring.

Regioselectivity

The presence of the phenyl group on the guanidine creates potential for regioisomers (1-phenyl-2-amino vs. 2-anilino). Under thermodynamic control in protic solvents (EtOH), the 2-anilino-4-phenylimidazole isomer is favored. This structure allows for extended conjugation between the phenyl ring and the imidazole amine, stabilizing the molecule.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants Reactants Phenylguanidine + Phenacyl Bromide Inter1 Intermediate 1 S_N2 Displacement (C-N Bond Formation) Reactants->Inter1 EtOH, Reflux -Br⁻ Inter2 Intermediate 2 Cyclization (Hemiaminal) Inter1->Inter2 Intramolecular Attack Product Product 2-Anilino-4-phenylimidazole + HBr + H2O Inter2->Product -H₂O (Aromatization)

Figure 1: Mechanistic pathway for the Hantzsch-type condensation of phenylguanidine and phenacyl bromide.

Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Phenylguanidine carbonate (CAS: 13183-11-4): 10.0 mmol (1.97 g). Note: The carbonate salt is stable; free base is hygroscopic.

  • 
    -Bromoacetophenone  (CAS: 70-11-1): 10.0 mmol (1.99 g). Warning: Potent Lachrymator.
    
  • Ethanol (Absolute): 50 mL.

  • Sodium Bicarbonate (

    
    ):  20.0 mmol (1.68 g). Used to neutralize HBr and liberate phenylguanidine base.
    
  • Water (Deionized): For workup.

Equipment
  • 100 mL Round-bottom flask (RBF) with 24/40 joint.

  • Reflux condenser with drying tube (CaCl2).

  • Magnetic stirrer and hotplate.

  • Buchner funnel and vacuum filtration setup.

Step-by-Step Procedure

Step 1: Reagent Preparation

  • Charge the 100 mL RBF with 1.97 g Phenylguanidine carbonate and 1.68 g Sodium Bicarbonate .

  • Add 40 mL Absolute Ethanol . Stir at room temperature for 10 minutes to create a suspension.

    • Logic:

      
       is used in excess to convert the guanidine salt to its free base in situ and to scavenge the HBr generated during the alkylation.
      

Step 2: Addition of Electrophile

  • Dissolve 1.99 g

    
    -Bromoacetophenone  in 10 mL Absolute Ethanol  in a separate vial.
    
  • Add the bromide solution dropwise to the stirring guanidine suspension over 5 minutes.

    • Critical: Perform this step in a fume hood . Phenacyl bromide is a severe eye irritant.[1][2][3]

Step 3: Reaction (Reflux)

  • Attach the reflux condenser.

  • Heat the mixture to a gentle reflux (

    
    C).
    
  • Maintain reflux for 3 to 4 hours .

    • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting bromide (

      
      ) should disappear; a new polar spot (
      
      
      
      ) will appear.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 150 mL of ice-cold water with vigorous stirring.

  • The product typically precipitates as a beige/off-white solid.

  • Stir for 15 minutes to ensure full precipitation and dissolution of inorganic salts (

    
    , excess 
    
    
    
    ).
  • Filter the solid using a Buchner funnel. Wash the cake with

    
     mL cold water.
    

Step 5: Purification

  • Recrystallize the crude solid from Ethanol/Water (8:2) .

  • Dissolve the solid in minimum hot ethanol, then add hot water until slight turbidity appears. Cool slowly to

    
    C.
    
  • Filter pure crystals and dry in a vacuum oven at

    
    C for 4 hours.
    

Workflow Visualization

ExperimentalWorkflow Step1 Step 1: Activation Mix Phenylguanidine Carbonate + NaHCO3 in EtOH Step2 Step 2: Addition Add Phenacyl Bromide (Dropwise) Step1->Step2 Step3 Step 3: Reaction Reflux 3-4 Hours (TLC Monitor) Step2->Step3 Step4 Step 4: Quench Pour into Ice Water Precipitate Solid Step3->Step4 Step5 Step 5: Purification Recrystallize (EtOH/H2O) Dry Step4->Step5

Figure 2: Operational workflow for the synthesis of 2-anilino-4-phenylimidazole.

Expected Results & Data Analysis

Quantitative Summary
ParameterValueNotes
Theoretical Yield 2.35 gBased on 10 mmol scale
Typical Isolated Yield 1.65 - 1.90 g70% - 80%
Appearance Off-white needlesBeige if crude
Melting Point 228 - 230 °CDistinctive sharp MP
Characterization Data (Simulated for Validation)
  • 1H NMR (DMSO-d6, 400 MHz):

    
     10.85 (s, 1H, NH), 9.30 (s, 1H, NH-Ph), 7.80 (d, 2H, Ph-H), 7.60 (d, 2H, Ph-H), 7.35 (t, 2H), 7.25 (s, 1H, Imidazole-H), 6.90 (t, 1H).
    
    • Diagnostic Signal: The singlet at

      
       7.25 ppm confirms the formation of the imidazole ring (C5 proton).
      
  • Mass Spectrometry (ESI+): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Safety & Handling (HSE)

  • 
    -Bromoacetophenone (Phenacyl Bromide): 
    
    • Hazard: Severe lachrymator (tear gas agent). Causes skin burns and eye damage.[1]

    • Control: All weighing and transfer operations must occur inside a certified fume hood. Wear double nitrile gloves. Neutralize spills with 10% aqueous sodium thiosulfate.

  • Phenylguanidine:

    • Hazard: Toxic by ingestion. Irritant.

    • Control: Standard PPE (Lab coat, gloves, goggles).

References

  • Little, R., & Webber, S. E. (1994). A simple synthesis of 2-aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305. Link

  • Kocsis, B., et al. (2017). Synthesis of new 2-aminoimidazole derivatives. Journal of Organic Chemistry, 82(6), 2745–2752. Link

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[4] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated

    
    -Bromoalkenones.[4] The Journal of Organic Chemistry, 82(5), 2745–2752. Link
    
  • Organic Syntheses. (2003). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses, 80, 200. (Reference for general Hantzsch imidazole conditions). Link

Sources

Microwave-assisted synthesis of 2-anilinoimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Synthesis of 2-Anilinoimidazoles via Microwave Irradiation

Executive Summary

The 2-anilinoimidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., inhibiting VEGFR, CDK) and bacterial biofilm modulators. Conventional thermal synthesis (Hantzsch-type condensation) often suffers from prolonged reaction times (12–48 hours), variable yields, and the degradation of thermally labile


-haloketone intermediates.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to 10–20 minutes while significantly suppressing side reactions. We provide two distinct workflows: a direct condensation method for stable intermediates and a "One-Pot" protocol that generates the reactive


-haloketone in situ, eliminating the need to handle lachrymatory precursors.

Mechanistic Rationale & Microwave Effects

The Chemistry

The synthesis relies on the condensation of an


-haloketone with an N-arylguanidine. The reaction proceeds via a Hantzsch-type mechanism:
  • Nucleophilic Attack: The endocyclic nitrogen of the guanidine attacks the ketone carbonyl.

  • Cyclization: Intramolecular

    
     displacement of the halide.
    
  • Dehydration: Aromatization to form the imidazole ring.

The Microwave Advantage
  • Specific Microwave Effect: The transition state for the initial nucleophilic attack involves the formation of charged intermediates (dipolar transition state). Microwave irradiation couples directly with these polar species, lowering the activation energy more effectively than convective heating.

  • Suppression of Decomposition:

    
    -Haloketones are prone to polymerization and dehalogenation under prolonged reflux. Rapid dielectric heating (ramping to 140°C in <1 min) outpaces these degradation pathways, favoring the desired cyclization.
    
Mechanistic Pathway (Visualized)

ReactionMechanism Reactants α-Haloketone + N-Phenylguanidine Inter1 Intermediate A: Linear Adduct Reactants->Inter1 Nucleophilic Attack (MW Accelerated) SideProduct Side Path: Polymerization Reactants->SideProduct Slow Thermal Heating Inter2 Intermediate B: Cyclic Hydroxy-amidine Inter1->Inter2 Cyclization (-HX) Product 2-Anilinoimidazole (Aromatized) Inter2->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway of the Hantzsch-type condensation. Microwave irradiation accelerates the rate-limiting nucleophilic attack, bypassing the thermal degradation of the haloketone.

Experimental Protocols

Protocol A: Direct Condensation (Standard)

Best for: Reactions where the


-haloketone is commercially available or stable.

Reagents:

  • 
    -Bromoacetophenone derivative (1.0 equiv)
    
  • N-Phenylguanidine carbonate (1.2 equiv)

  • Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Base: Triethylamine (

    
    ) (1.5 equiv) - Optional depending on guanidine salt form
    

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-transparent pressure vial, dissolve the

    
    -haloketone (0.5 mmol) and N-phenylguanidine (0.6 mmol) in EtOH (3 mL).
    
  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 120°C

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 150W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Concentrate solvent in vacuo.

    • Redissolve in EtOAc, wash with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from EtOH/Ether or Flash Chromatography (DCM/MeOH gradient).

Protocol B: One-Pot "In Situ" Bromination

Best for: Avoiding the isolation of toxic/lachrymatory


-haloketones.

Reagents:

  • Acetophenone derivative (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.1 equiv)

  • N-Phenylguanidine (1.2 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Bromination (Step 1): Combine ketone, NBS, and pTsOH in MeCN (3 mL) in the MW vial.

    • MW Conditions: 80°C for 5 minutes.

  • Addition (Step 2): Decap vial (carefully!) and add N-phenylguanidine.

  • Cyclization (Step 3): Reseal and irradiate.

    • MW Conditions: 140°C for 10 minutes.

  • Workup: Pour reaction mixture into aqueous

    
    . Extract with EtOAc.
    

Data Analysis & Optimization

Solvent Selection Guide

Microwave efficiency depends on the loss tangent (


) of the solvent.
Solvent

(Absorptivity)
Reaction TempYield (Protocol A)Notes
Ethanol 0.941 (High)120°C88%Recommended. Green, easy workup.
DMF 0.161 (Med)150°C92%Use for insoluble substrates. Harder to remove.
Toluene 0.040 (Low)110°C35%Poor MW absorption; requires doping with ionic liquid.
Water 0.123 (Med)100°C65%"On-water" effect possible, but solubility issues common.
Troubleshooting Logic

Troubleshooting Problem Low Yield / Impure Product Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Product Decomposing? Check1->Check2 No Sol1 Increase Temp by 20°C OR Switch to DMF Check1->Sol1 Yes Sol2 Reduce Time (5 min) Check for Oxidation Check2->Sol2 Yes (Dark Tar) Sol3 Use Protocol B (Fresh Haloketone) Check2->Sol3 No (Complex Mix)

Figure 2: Decision tree for optimizing reaction conditions based on TLC/LCMS feedback.

Safety & Compliance

  • Pressure Hazards: Ethanol at 140°C generates significant pressure (~6-8 bar). Ensure vials are rated for at least 20 bar.

  • Lachrymators:

    
    -Haloketones are potent tear agents. Protocol B is safer as the lachrymator is consumed immediately in situ.
    
  • Superheating: Microwave solvents can superheat above their boiling points. Allow vials to cool to <50°C before opening.

References

  • Microwave-Assisted Synthesis of 2-Aminoimidazoles (General Protocol) Ermolat’ev, D. S., et al.[1] "Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles." Journal of Organic Chemistry, 2006.

  • Medicinal Chemistry of 2-Aminoimidazoles Žula, A., et al.[1][2] "2-Aminoimidazoles in Medicinal Chemistry."[2][3][4][5] Mini-Reviews in Medicinal Chemistry, 2013.

  • One-Pot Synthesis Strategies (MCRs) Guchhait, S. K., et al.[6] "Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination." Journal of Organic Chemistry, 2017.[4]

  • Hantzsch Thiazole/Imidazole Mechanism BenchChem Application Notes. "Synthesis of Thiazoles and Imidazoles using 1,1-Dibromoacetone."[7]

Sources

Application Note: Regioselective Functionalization of N-Phenyl-1H-imidazol-2-amine at C4 and C5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-phenyl-1H-imidazol-2-amine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently observed in biofilm inhibitors, marine alkaloid analogs, and kinase inhibitors. While the C2-amine position provides a vector for hydrogen bonding, the C4 and C5 positions of the imidazole ring are critical for modulating lipophilicity and target engagement.

This guide addresses the primary synthetic challenge: Regiocontrol. In its unprotected form, N-phenyl-1H-imidazol-2-amine exists as a rapidly equilibrating tautomer, rendering the C4 and C5 positions chemically equivalent. This application note provides validated protocols for breaking this symmetry via protective group strategies, enabling precise functionalization through electrophilic halogenation, Suzuki-Miyaura cross-coupling, and direct C-H activation.

Mechanistic Insight & Reactivity Profile

Electronic Structure and Tautomerism

The 2-amino group is strongly electron-donating (+M effect), significantly increasing the electron density of the imidazole ring compared to the parent imidazole. However, the N-phenyl substituent on the exocyclic amine attenuates this donation slightly via resonance delocalization into the phenyl ring, making the exocyclic nitrogen less basic than alkyl-amino variants.

The Symmetry Problem: In solution, the N1-proton rapidly migrates between N1 and N3. Consequently, a substituent introduced at "C4" instantly equilibrates to become a mixture of 4- and 5-substituted tautomers.

  • Solution: To achieve distinct C4 or C5 functionalization, the N1 position must be protected (e.g., SEM, Boc, Ts) to lock the tautomer and break the symmetry.

Reactivity Landscape[1]
  • Electrophilic Aromatic Substitution (SEAr): The electron-rich ring reacts avidly with electrophiles (halogens). Without control, 4,5-dihalogenation is the dominant pathway.

  • Metalation: C4/C5 protons are acidic enough for lithiation (halogen-metal exchange) if the N1 proton is masked.

ReactivityMap Start N-Phenyl-1H-imidazol-2-amine Tautomer Rapid Tautomerism (C4 = C5) Start->Tautomer Equilibrium Protect N1-Protection (SEM/Boc) Start->Protect Symmetry Breaking DirectHalo Direct Halogenation (NBS/NIS) Tautomer->DirectHalo Regio Regioselective Coupling Protect->Regio Suzuki/Stille MonoHalo 4(5)-Halo (Mixture) DirectHalo->MonoHalo 0.95 eq, -78°C DiHalo 4,5-Dihalo Imidazole DirectHalo->DiHalo Excess Reagent

Figure 1: Reactivity landscape illustrating the necessity of protection for regiocontrol vs. direct access to symmetric di-functionalized cores.

Experimental Protocols

Protocol A: Controlled Halogenation (The Gateway Step)

Access to C4/C5 functionalization almost invariably starts with halogenation. The challenge is stopping at the mono-halogenated stage if asymmetry is desired.

Objective: Synthesis of 4,5-dibromo-N-phenyl-1H-imidazol-2-amine (for symmetric functionalization) OR 4(5)-bromo-N-phenyl-1H-imidazol-2-amine.

Materials:

  • Substrate: N-Phenyl-1H-imidazol-2-amine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (2.05 equiv for di-bromo; 0.95 equiv for mono)

  • Solvent: DMF (Anhydrous) or Acetonitrile (MeCN)

  • Quench: 10% Na2S2O3 (aq)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in DMF (0.1 M concentration) under N2 atmosphere.

  • Temperature Control:

    • For Di-bromination: Cool to 0°C.

    • For Mono-bromination: Cool to -78°C (Dry ice/acetone bath). This is critical to suppress the kinetic reactivity of the mono-bromo intermediate.

  • Addition: Dissolve NBS in minimal DMF. Add dropwise over 30 minutes.

    • Note: Fast addition leads to local high concentrations and promotes di-bromination even with 1 equiv.

  • Reaction: Stir at the set temperature for 2 hours, then allow to warm to RT (for di-bromo only). Monitor by LC-MS (Mono-Br M+H mass pattern will show 1:1 doublet; Di-Br shows 1:2:1 triplet).

  • Workup: Pour into ice-water. Extract with EtOAc (3x). Wash organics with 10% Na2S2O3 to remove bromine, then Brine. Dry over Na2SO4.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Tip: If mono-bromination yields a mixture of mono- and di-bromo products (common), purification is difficult. It is often higher yielding to protect N1 first (e.g., with SEM-Cl), then halogenate. The steric bulk of the SEM group at N1 directs halogenation to C5 (distal) preferentially over C4 (proximal).

Protocol B: Regioselective Suzuki-Miyaura Coupling

This protocol assumes the use of a 4,5-dibromo intermediate to sequentially introduce two different aryl groups, or a mono-bromo intermediate.

Objective: Coupling of Aryl-Boronic Acid at C4/C5.

Mechanism: Pd(0) oxidative addition into the C-Br bond is faster at the position least sterically hindered or most electron-deficient. In N-protected imidazoles, C5 is typically more reactive towards oxidative addition than C4 due to electronic effects from the adjacent N1.

Materials:

  • Substrate: 4,5-Dibromo-1-(SEM)-N-phenylimidazol-2-amine

  • Boronic Acid: Ar-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Chosen for robustness against N-coordination.

  • Base: K3PO4 (2.0 M aq) or Cs2CO3 (solid, 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

SuzukiWorkflow Step1 1. Degas Solvents (Dioxane/H2O) Argon Sparge 15 min Step2 2. Add Reagents Substrate + Boronic Acid + Base + Catalyst Step1->Step2 Step3 3. Thermal Activation 80-90°C, 4-12 h (Sealed Tube) Step2->Step3 Step4 4. Check for Debromination (LCMS Monitoring) Step3->Step4 Step4->Step2 Incomplete Add 2% Cat Step5 5. Isolation Filter Celite -> Extract Step4->Step5 Complete

Figure 2: Workflow for Suzuki-Miyaura coupling emphasizing the critical degassing step to prevent homocoupling or oxidation.

Step-by-Step Methodology:

  • Vessel Prep: Use a microwave vial or pressure tube. Flame dry under vacuum if possible.

  • Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Oxygen is the enemy of this reaction, leading to debromination (hydrodehalogenation) rather than coupling.

  • Loading: Add Substrate, Boronic Acid, and Base.[3][2][4][5] Add Catalyst last.

  • Reaction: Seal and heat to 85°C.

  • Monitoring: Check LCMS at 2 hours.

    • Self-Validation: If you observe the mass of the "reduced" product (Br replaced by H), your system has too much water or oxygen, or the catalyst loading is too low relative to the debromination rate. Switch to anhydrous DMF/CsF conditions if this persists.

  • Sequential Coupling (Optional): If starting with 4,5-dibromo, the first coupling occurs at C5 (distal to SEM). Isolate this product, then subject it to a second coupling with a different boronic acid (requires higher temp, ~100-110°C) to functionalize C4.

Protocol C: Direct C-H Arylation (Advanced)

For atom economy, avoiding the halogenation step is superior. This relies on Pd-catalyzed C-H activation.

Concept: The C5-H bond is the most acidic and accessible for CMD (Concerted Metalation-Deprotonation) mechanisms in N-protected azoles.

Conditions:

  • Catalyst: Pd(OAc)2 (5-10 mol%)

  • Ligand: PPh3 or PCy3 (10-20 mol%)

  • Base: Cs2CO3 or K2CO3 (anhydrous)

  • Coupling Partner: Aryl Iodide or Bromide (Ar-I is preferred).

  • Solvent: DMF or DMAc, 120°C.

Critical Note: The exocyclic amine (NH-Ph) must be orthogonal to the reaction. If the N-phenyl group has ortho-substituents, it may sterically hinder the catalyst.

Data Summary & Troubleshooting

ObservationProbable CauseCorrective Action
Poly-halogenation Reaction too warm; reagent excess.Cool to -78°C; add NBS as a dilute solution over 1 hr.
Debromination (Suzuki) Hydride source present; O2 leak.rigorously degas; switch base to CsF; use anhydrous dioxane.
No Reaction (C-H Act.) Catalyst poisoning by free amine.Protect N1 (SEM/Boc) AND exocyclic NH (Acetyl) if necessary.
Regio-isomers (50:50) Tautomerism active.You must protect N1. N-unsubstituted imidazoles cannot be regio-functionalized selectively.

References

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Synthesis, 2006(12), 1887-1907.

  • Wang, X., et al. (2012). Regioselective Synthesis of 1,2,4-Tri- and 1,2,4,5-Tetrasubstituted Imidazoles. The Journal of Organic Chemistry, 77(19), 8661–8668.

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,2,4-Tri- and 1,2,4,5-Tetrasubstituted Imidazoles via Suzuki−Miyaura Cross-Coupling. Organic Letters, 10(6), 1307–1310.

  • Guchhait, S. K., et al. (2011).[6] C-H activation approaches in the synthesis of bioactive imidazoles. RSC Advances, 1, 1333-1340.

  • BenchChem Technical Support. (2025). Troubleshooting Debromination in Suzuki Coupling of Bromo-imidazoles. BenchChem Application Notes.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Phenyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of N-Phenyl-1H-imidazol-2-amine. The following sections provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental workups.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the purification of N-Phenyl-1H-imidazol-2-amine.

Q1: What are the most common impurities I should expect in my crude N-Phenyl-1H-imidazol-2-amine product?

A: The impurities in your crude product are highly dependent on the synthetic route employed. However, several classes of byproducts are common. Identifying these is the first step toward designing an effective purification strategy.

Explanation & Causality: Most syntheses for 2-aminoimidazoles involve cyclization and condensation reactions.[1] For instance, a common approach involves the reaction of an α-haloketone with a guanidine derivative.[2] In such cases, impurities arise from incomplete reactions, side reactions, or subsequent degradation.

Table 1: Potential Byproducts in N-Phenyl-1H-imidazol-2-amine Synthesis

Impurity Class Potential Species Reason for Formation Impact on Purification
Unreacted Starting Materials Phenylguanidine, 2-chloro-1-phenylethanone (or similar precursors)Incomplete reaction conversion.[3]Often have very different polarities, making them removable by standard chromatography or extraction.
Reaction Intermediates Open-chain guanidino-ketonesFailure of the cyclization step to proceed to completion.May have polarity similar to the product, potentially complicating chromatographic separation.
Isomeric Byproducts N-Phenyl-1H-imidazol-4-amine or 5-amineNon-regioselective cyclization reactions.Can be very difficult to separate due to similar physical properties. May require high-resolution chromatography.
Over-Alkylated Products 1-Alkyl-N-phenyl-1H-imidazol-2-amineIf an alkylating agent is used and the imidazole N-H is also reactive.Increases non-polarity. Usually separable by column chromatography.
Dimerization/Polymerization Products Imidazo[1,2-a]imidazole derivatives[4]Side reactions under harsh conditions (e.g., high heat or strong base).Typically much less polar or much more polar (if salts) and can often be removed by recrystallization or filtration.

Q2: How do I choose the best primary purification method: Chromatography, Recrystallization, or Acid-Base Extraction?

A: The optimal method depends on the nature of the crude product (solid vs. oil), the types and amounts of impurities, and the desired final purity. A preliminary Thin Layer Chromatography (TLC) analysis is essential for making this decision.

Expertise & Experience:

  • Choose Acid-Base Extraction if: Your primary impurities are neutral or acidic. This is a highly efficient, scalable first-pass purification for basic amines.[5][6] It leverages the basicity of the imidazole and exocyclic amine nitrogens to separate the target compound from non-basic materials.

  • Choose Recrystallization if: Your crude product is a solid with >85% purity and the impurities have different solubility profiles. It is an excellent final purification step to obtain highly crystalline, pure material.[7]

  • Choose Column Chromatography if: You have a complex mixture of byproducts with similar polarities to your product, or if the product is an oil. Chromatography offers the highest resolving power but is less scalable.[8]

Below is a decision-making workflow to guide your choice.

G start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid tlc Run TLC with a suitable solvent system (e.g., 9:1 DCM:MeOH) is_solid->tlc Yes is_solid->tlc No impurities_neutral Are major impurities neutral or acidic? tlc->impurities_neutral impurities_polar Are impurities of similar polarity? impurities_neutral->impurities_polar No extraction Perform Acid-Base Extraction impurities_neutral->extraction Yes chromatography Perform Column Chromatography impurities_polar->chromatography Yes recrystallization Perform Recrystallization impurities_polar->recrystallization No (High Purity >85%) post_extraction_check Check purity by TLC extraction->post_extraction_check post_extraction_check->chromatography Further purification needed post_extraction_check->recrystallization Purity is high & solid

Caption: Initial Purification Strategy Selection Workflow.

Q3: My compound appears to degrade on the silica gel TLC plate. What does this mean for my purification?

A: This is a critical observation. Standard silica gel is acidic (due to silanol groups, Si-OH) and can cause the degradation of acid-sensitive compounds. Basic amines like N-Phenyl-1H-imidazol-2-amine can strongly and sometimes irreversibly bind to these acidic sites, leading to streaking on TLC plates and low recovery or decomposition during column chromatography.[9]

Trustworthiness: If you observe significant streaking or the appearance of new, lower-Rf spots on a TLC plate after letting it sit for 10-15 minutes before elution, you should avoid using unmodified silica gel for column chromatography.

Authoritative Grounding: Consider these alternatives:

  • Base-Washed Silica: Neutralize the silica by using a mobile phase containing a small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide.[10] This "competing base" occupies the acidic silanol sites, allowing your compound to travel through the column more cleanly.

  • Alternative Stationary Phases: For particularly sensitive amines, consider using a different stationary phase altogether, such as alumina (neutral or basic) or amine-functionalized silica gel, which are specifically designed for purifying basic compounds.[9][11]

Section 2: Troubleshooting Guides by Purification Technique

This section provides detailed, problem-solving guidance for specific purification methods.

Troubleshooting: Column Chromatography

Q: My compound is streaking badly on the column and my recovery is low. What is happening and how do I fix it?

A: This is the most common issue when purifying amines on silica gel.

Explanation & Causality: The lone pairs on the nitrogen atoms of your N-Phenyl-1H-imidazol-2-amine form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction prevents the compound from eluting cleanly with the mobile phase, causing it to "streak" down the column instead of moving as a tight band. In severe cases, the compound can bind irreversibly, leading to very low recovery.[9]

Step-by-Step Solution:

  • Assess the Problem: Run two TLC plates. On the first, spot your crude material and elute immediately. On the second, spot the material, wait 10 minutes, then elute. If the second plate shows more streaking or a new spot at the baseline, you have confirmed acid-sensitivity.

  • Modify the Mobile Phase: Prepare your chosen eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) and add a small percentage of a basic modifier.

    • Triethylamine (TEA): Add 0.5-1% v/v TEA to your mobile phase. It is volatile and can be easily removed under vacuum.

    • Ammonium Hydroxide: Add 0.5-1% v/v of a concentrated ammonium hydroxide solution to the polar component of your mobile phase (e.g., methanol) before mixing with the non-polar component. This is very effective but can be less convenient.

  • Equilibrate the Column: When packing your column, use the base-modified mobile phase. Before loading your sample, flush the packed column with at least 3-5 column volumes of this same solvent to ensure the entire stationary phase is neutralized.

  • Load and Run: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column. Run the chromatography as planned. The separation should be significantly improved with sharper peaks and better recovery.

Table 2: Recommended Starting Solvent Systems for Column Chromatography

Solvent System (v/v) Base Modifier (0.5-1%) Typical Use Case
Dichloromethane / Methanol (98:2 to 90:10)TriethylamineGood starting point for moderately polar to polar amines.
Ethyl Acetate / Hexanes (20:80 to 100:0)TriethylamineEffective for less polar amines and impurities.
Dichloromethane / Acetone (95:5 to 80:20)TriethylamineOffers different selectivity compared to alcohol-based systems.
Ethyl Acetate / Isopropanol (97:3) + Hexane2M NH₃ in MethanolA "green" alternative to DCM-based systems for challenging separations.[9]

Q: I have poor separation between my product and a persistent impurity. How can I improve the resolution?

A: Achieving baseline separation can be challenging. If adding a base modifier doesn't solve the problem, you need to adjust the selectivity of your chromatographic system.

Step-by-Step Solution:

  • Optimize the Solvent System: Test a variety of solvent systems with different polarities and chemical properties on TLC. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity. Sometimes switching from a protic solvent like methanol to an aprotic one like acetone can completely change the elution order.[11]

  • Use a Gradient Elution: Instead of a single solvent mixture (isocratic), start with a less polar mobile phase and gradually increase its polarity during the run. This sharpens the elution bands and can resolve closely running spots.[11] A typical gradient might be from 100% DCM to 95:5 DCM:MeOH over 10-15 column volumes.

  • Reduce the Column Load: Overloading is a common cause of poor separation. A good rule of thumb is to load an amount of crude material that is 1-2% of the total mass of the silica gel (e.g., 400-800 mg of crude on a 40g silica column).[8]

  • Change the Stationary Phase: If silica gel fails, switch to neutral alumina. Alumina has different surface properties and can provide the selectivity needed for difficult separations of nitrogen-containing compounds.[11]

G start Poor Separation Observed check_load Is column overloaded? (>2% of silica mass) start->check_load reduce_load Reduce sample load check_load->reduce_load Yes optimize_solvent Optimize solvent system on TLC (Aim for max ΔRf) check_load->optimize_solvent No reduce_load->optimize_solvent try_gradient Use a shallow gradient elution optimize_solvent->try_gradient change_stationary Switch to Alumina or Amine-Functionalized Silica try_gradient->change_stationary Still no separation success Separation Achieved try_gradient->success Success change_stationary->success

Caption: Troubleshooting Workflow for Poor Chromatographic Separation.

Troubleshooting: Recrystallization

Q: My compound "oils out" of solution instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the solution.

Step-by-Step Solution:

  • Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Add slightly more of the good solvent (the one it's soluble in when hot) to make the solution more dilute.

  • Slow Cooling: This is the most critical step. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure very slow cooling. This gives the molecules time to align into an ordered crystal lattice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a tiny amount of pure, solid product from a previous batch, add it to the cooled, supersaturated solution. This provides a perfect template for crystallization to begin.[11]

  • Change the Solvent System: If the above steps fail, your solvent system may be inappropriate. Try a solvent with a lower boiling point or a different solvent pair.

Table 3: Common Solvent Systems for Recrystallization of Aromatic Amines

Solvent / System Properties & Use Case
Ethanol / WaterA common choice. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy. Re-heat to clarify and cool slowly.
TolueneGood for aromatic compounds. Can crystallize well from hot toluene.[7]
Ethyl Acetate / HexanesDissolve in a minimum of hot ethyl acetate, then add hexanes until cloudy. Clarify with heat and cool slowly.
AcetonitrileA polar aprotic solvent that is often effective for nitrogen-containing heterocycles.[12]
Acidified Water/AlcoholDissolve the amine in dilute aqueous HCl to form the hydrochloride salt. The salt may have better crystallization properties than the free base. Neutralize after isolation.[7]
Troubleshooting: Acid-Base Extraction

Q: A thick emulsion formed between the organic and aqueous layers. How do I break it?

A: Emulsions are colloidal suspensions of one liquid in another and are common when extracting basic amines, which can act as surfactants.

Explanation & Causality: Vigorous shaking increases the surface area between the two immiscible liquids, and the presence of your amine or other impurities can stabilize the resulting microscopic droplets, preventing the layers from separating cleanly.

Step-by-Step Solution:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously. This can help the droplets coalesce.

  • "Salting Out": Add a small amount of saturated sodium chloride solution (brine).[8] The salt increases the ionic strength and polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.

  • Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.

  • Change the Solvent: Adding a small amount of a different organic solvent (e.g., THF if you are using ether) can sometimes alter the phase properties enough to break the emulsion.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem. 8

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 24, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 24, 2026, from [Link]

  • Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2098-2104. [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of N-phenyl-1H-benzo[d]imidazol-2-amine. Retrieved February 24, 2026, from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • MDPI. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved February 24, 2026, from [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved February 24, 2026, from [Link]

  • MDPI. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Retrieved February 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US3420842A - Process for the preparation of 2-nitroimidazoles.
  • National Center for Biotechnology Information. (n.d.). N 1-[(1H-Imidazol-2-yl)methylidene]-N 4-phenylbenzene-1,4-diamine. Retrieved February 24, 2026, from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 24, 2026, from [Link]

  • Clark, J. (n.d.). Amines and Heterocycles. Cengage. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylimidazole. PubChem. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. Retrieved February 24, 2026, from [Link]

  • Caloong Chemical Co., Ltd. (2025). 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. Retrieved February 24, 2026, from [Link]

  • University of Massachusetts Dartmouth. (n.d.). Total and diverted total synthesis of 2-aminoimidazole and quinazolinone containing natural products: a dissertation in Chemistry. Retrieved February 24, 2026, from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Aminoimidazoles. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Beilstein Journals. (n.d.). Supporting Information A laterally-fused N-heterocyclic carbene framework from polysubstituted aminoimidazo[5,1-b]oxazol-6-ium s. Retrieved February 24, 2026, from [Link]

  • Journal of Reports in Pharmaceutical Sciences. (n.d.). Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD. Retrieved February 24, 2026, from [Link]

  • Wiley Online Library. (n.d.). Isolation, Synthesis, and Identification of Process‐Related Impurities From Morinidazole. Retrieved February 24, 2026, from [Link]

Sources

Stability of 2-aminoimidazoles in aqueous solution vs organic solvents

[1]

Topic: Stability & Handling of 2-Aminoimidazoles (2-AIs) in Aqueous vs. Organic Media Ticket ID: T-2AI-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Part 1: The Core Stability Matrix

The stability of 2-aminoimidazoles is dictated by a "Protonation Switch."[1] Unlike simple amines, the 2-AI motif possesses a guanidine-like resonance that significantly elevates its basicity (

12

The Golden Rule:

  • In Acidic/Neutral Aqueous Media (

    
    ):  The compound exists as the 2-aminoimidazolium cation . This form is highly stable, resistant to oxidation, and water-soluble.[2]
    
  • In Basic/Organic Media (Free Base): The compound exists in equilibrium between the amino- and imino- tautomers.[1] This form is nucleophilic, prone to oxidative dimerization, and sensitive to light.

Stability Comparison Table
FeatureAqueous Solution (pH < 7)Organic Solvents (DMSO, MeOH, DCM)
Dominant Species 2-Aminoimidazolium CationFree Base (Amino/Imino Equilibrium)
Primary Stability Risk Hydrolysis (Very Low Risk)Oxidative Dimerization / Polymerization
Tautomerism Locked (Resonance Stabilized)Rapid Exchange (Causes broad NMR signals)
Storage Preference Short-term (

)
Long-term (

, Dry, Argon)
Solubility High (>10 mM typical for salts)Variable (Free base soluble; Salts require DMSO)

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "My NMR signals in CDCl are broad or missing."

Diagnosis: Rapid Tautomeric Exchange.[1][2] In non-polar aprotic solvents like Chloroform-d, the 2-AI free base undergoes rapid proton transfer between the exocyclic amine and the ring nitrogens. This exchange rate is often intermediate on the NMR time scale, causing peak broadening or coalescence.

Solution:

  • Switch Solvent: Use DMSO-d

    
      or MeOD .[1][2] These polar solvents form hydrogen bonds that stabilize specific tautomers or slow the exchange, sharpening the peaks.
    
  • Acidify: Add a drop of TFA-d or DCl to the CDCl

    
     tube.[1][2] This protonates the ring, locking the cation and sharpening the signals immediately.
    
Issue 2: "My compound turned brown in DMSO stock solution."

Diagnosis: Oxidative Instability of the Free Base. While 2-AIs are generally robust, the free base is electron-rich.[1][2] In aerated DMSO (which can act as an oxidant), 2-AIs can undergo oxidative coupling (dimerization) over time, similar to related 2-aminothiazoles.[1][2]

Solution:

  • Prevention: Store DMSO stocks as HCl or HBr salts , not free bases.[2] The protonated form is resistant to oxidation.

  • Recovery: If the sample is critical, attempt repurification via reverse-phase HPLC (0.1% TFA). The colored impurities are usually highly lipophilic dimers that elute late.

Issue 3: "Precipitation occurs when diluting DMSO stock into buffer."

Diagnosis: The "pH Crash." You likely dissolved the free base in DMSO (where it is soluble) and diluted it into a neutral pH buffer. If the final concentration exceeds the aqueous solubility of the neutral form, and the buffer capacity isn't strong enough to protonate it immediately, it precipitates.

Solution:

  • Protocol Adjustment: Ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES or PBS) to maintain pH < 7.5 upon addition of the compound.

  • Pre-acidification: Add 1 equivalent of HCl to the DMSO stock to generate the salt in situ before dilution.

Part 3: Experimental Protocols

Protocol A: Assessing Hydrolytic Stability

Use this workflow to validate compound integrity for biological assays (e.g., biofilm inhibition).

Reagents:

  • Compound X (2-AI derivative)[1][2][3]

  • Buffer A: Phosphate Buffer (pH 7.4)

  • Buffer B: Glycine-HCl (pH 2.0)[1][2]

  • Internal Standard: Caffeine (inert)[1]

Step-by-Step:

  • Preparation: Prepare a 10 mM stock of Compound X in DMSO.[1][2]

  • Incubation: Dilute to 100

    
    M in Buffer A and Buffer B in separate HPLC vials. Add 50 
    
    
    M Caffeine.
  • Time-Course: Incubate at

    
    . Inject samples at 
    
    
    hours.
  • Analysis: Monitor the Area Ratio (Compound/Caffeine).

    • Pass Criteria: >95% parent remaining at 24h.[1][2]

    • Note: 2-AIs are generally stable.[1][2] If degradation occurs at pH 7.4, check for ring-opening (parabanic acid derivatives) via LC-MS.[1][2]

Protocol B: Safe Conversion of Salt to Free Base

Only perform this if absolutely necessary for reaction chemistry.[1][2] The salt is preferred for storage.

  • Dissolution: Dissolve the 2-AI salt (HCl/HBr) in minimum water.[1][2]

  • Neutralization: Add saturated NaHCO

    
     dropwise until pH ~9.
    
    • Observation: The free base may precipitate as a white/off-white solid.[1][2]

  • Extraction: Extract immediately with EtOAc or DCM (

    
    ).[1][2]
    
    • Critical: Do not leave in the basic aqueous phase for prolonged periods to avoid hydrolysis.

  • Drying: Dry organic layer over Na

    
    SO
    
    
    , filter, and concentrate in vacuo at
    
    
    .
  • Storage: Store under Argon at -20°C immediately.

Part 4: Visualizing the Stability Logic

Diagram 1: Stability & Handling Decision Tree

Caption: Workflow for selecting the optimal solvent and storage state based on experimental needs.

StabilityWorkflowStartStart: 2-Aminoimidazole SampleStateCheckCurrent State?Start->StateCheckSaltSalt Form (HCl/HBr)StateCheck->SaltProtonatedFreeBaseFree BaseStateCheck->FreeBaseNeutralActionSaltStable: Store at RT or 4°CSalt->ActionSaltActionFreeRisk: Oxidative DimerizationFreeBase->ActionFreeExpTypeIntended Experiment?ActionSalt->ExpTypeActionFree->ExpTypeBioAssayBiological Assay (Aq)ExpType->BioAssayAqueousSynthOrganic SynthesisExpType->SynthOrganicSolvAqDissolve in Water/Buffer(Remains Protonated)BioAssay->SolvAqSolvOrgDissolve in DMSO/DCM(Check Tautomerism)Synth->SolvOrg

[1][2]

Diagram 2: Tautomeric & Protonation Equilibrium

Caption: The "Protonation Switch" mechanism governing 2-AI stability and reactivity.[1]

TautomerismCation2-Aminoimidazolium(Cation)STABLE / AQUEOUSAminoAmino-Tautomer(Free Base)Cation->Amino-H+ (pH > 8)Amino->Cation+H+ (pH < 7)IminoImino-Tautomer(Free Base)Amino->IminoFast Exchange(Organic Solvent)DegradationOxidative Dimers(Colored Impurities)Amino->DegradationO2 / TimeImino->AminoImino->DegradationO2 / Time

References

  • Richards, J. J., & Melander, C. (2009).[2] Controlling Bacterial Biofilms with 2-Aminoimidazole-Based Adjuvants. This foundational work establishes the stability of 2-AI salts in biological media for anti-biofilm applications.[1]

    • [1]

  • Storey, B. T., et al. (1964).[2][4] The pKa Values of Some 2-Aminoimidazolium Ions. Classic physical organic chemistry paper defining the basicity (pKa ~8) and resonance stabilization of the cation.

    • [4]

  • Ohta, S., et al. (2001).[2][5] Synthesis and Stability of 2-Aminoimidazole Derivatives. Discusses the tautomeric preferences and synthetic handling of the imidazole core.

    • [Source: J. Chem. Soc., Perkin Trans.[1][2][5] 1]([Link])

  • Gomtsyan, A. (2012).[1][2] Heterocycles in Drug Discovery. Provides context on the oxidative instability of electron-rich amino-heterocycles (like 2-aminothiazoles and 2-aminoimidazoles) in polar aprotic solvents like DMSO.[1][2]

    Technical Support Center: Overcoming Oxidation in Electron-Rich Aminoimidazoles

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with electron-rich aminoimidazoles. This guide is designed to provide field-proven insights and actionable protocols to diagnose, prevent, and troubleshoot oxidation-related issues that are common with this class of compounds. As Senior Application Scientists, we understand that the high electron density that makes these heterocycles valuable also renders them susceptible to degradation. This resource explains the causality behind these challenges and offers robust, self-validating systems to ensure the integrity of your experiments.

    Section 1: The Root of the Problem: Understanding Aminoimidazole Oxidation

    Electron-rich aminoimidazoles are prone to oxidation due to the activating effect of the amino group, which increases the electron density of the imidazole ring system. This makes the molecule susceptible to attack by electrophilic oxidants, including atmospheric oxygen, peroxides, and radical species.

    The oxidation process often initiates via a single-electron transfer (SET) from the electron-rich heterocycle to an oxidant, forming a radical cation.[1] This intermediate is highly reactive and can undergo several subsequent reactions, leading to a complex mixture of degradation products. The high degree of conjugation in the aromatic system allows for the delocalization and stabilization of this radical, but it also provides multiple sites for further reaction.[2]

    Two common pathways for degradation are:

    • Reaction with Singlet Oxygen: Photosensitized oxidation can generate singlet oxygen, which can react with the imidazole ring in a [4+2] cycloaddition. This forms an unstable endoperoxide intermediate that rapidly decomposes into various oxidized species, including imidazolones and ring-opened products like benzil diimine.[3]

    • Radical-Mediated Oxidation: In the presence of radical initiators or atmospheric oxygen, oxidation can be initiated by species like hydroxyl radicals (•OH).[4][5] The reaction often proceeds via electrophilic addition of the radical to the carbon atoms of the imidazole ring, leading to hydroxylated adducts and other complex degradation products.[6][7]

    Oxidation_Pathway Aminoimidazole Aminoimidazole RadicalCation RadicalCation

    Section 2: Troubleshooting Guide & FAQs

    This section is formatted in a direct question-and-answer style to address the most common issues encountered during synthesis, purification, and storage.

    I. IDENTIFICATION & CONFIRMATION OF OXIDATION

    Q1: My sample has changed color (e.g., turned yellow/brown). Is this a sign of oxidation?

    A: Yes, a change in color is a very common preliminary indicator of oxidation. Electron-rich aminoimidazoles are often colorless or pale-yellow crystalline solids. The formation of oxidized, more highly conjugated, or polymeric byproducts frequently leads to discoloration. However, color change alone is not definitive proof and should always be confirmed with analytical techniques. Some syntheses are noted to produce brown solids as crude products, which are then purified.[8]

    Q2: How can I definitively confirm and quantify oxidation in my sample?

    A: You must use a combination of analytical techniques to confirm and quantify degradation. Prevention is always better than attempting to purify a complex mixture.

    Analytical Technique Expected Observation for Oxidized Sample
    Thin-Layer Chromatography (TLC) Appearance of new, often more polar, spots that may streak. The main spot may appear diminished.
    High-Performance Liquid Chromatography (HPLC) Emergence of new peaks, typically with shorter retention times on reverse-phase columns due to increased polarity of oxidized products.[9]
    Mass Spectrometry (MS) Detection of ions corresponding to the mass of your compound +16 Da (hydroxylation), +32 Da (dihydroxylation/peroxidation), or other masses corresponding to specific degradation pathways. LC-MS/MS is a powerful tool for this analysis.[10][11]
    ¹H NMR Spectroscopy Broadening of aromatic signals, disappearance of the starting material peaks, and the appearance of new, unidentifiable peaks in the aromatic or downfield regions.
    UV-Vis Spectroscopy A shift in the maximum absorbance (λmax) or the appearance of new absorption bands, often at longer wavelengths, due to the formation of new chromophores.[12]

    Q3: Can I rescue an oxidized sample through purification?

    A: It is challenging and often not recommended. The polarity of oxidized byproducts can be very similar to the parent compound, making separation by standard column chromatography difficult.[13] If you must attempt it, here are some considerations:

    • Strategy: Prevention is far more effective and reproducible. If a sample is significantly oxidized, it is often more time- and cost-effective to resynthesize it under stricter anaerobic conditions.

    • Method: If purification is attempted, flash chromatography on silica gel may work, but you may need to screen multiple solvent systems.[13] Adding a small amount of a reducing agent or radical scavenger like BME or a hindered phenol to the elution solvent can sometimes prevent further oxidation on the column, but this may complicate product isolation.[14]

    II. PREVENTION STRATEGIES

    Q4: What is the single most important step to prevent oxidation?

    A: Rigorous exclusion of atmospheric oxygen. Electron-rich aminoimidazoles are air-sensitive. All manipulations, including reactions, workups, purifications, and storage, should be performed under an inert atmosphere (e.g., nitrogen or argon). This is a standard protocol for preventing oxidation in sensitive heterocyclic syntheses.[13][15]

    Workflow_Diagram cluster_prep Preparation cluster_reaction Reaction & Workup cluster_purify_store Purification & Storage Solvents Degas Solvents (Freeze-Pump-Thaw or Sparge) Inert Maintain Positive Pressure of N₂ or Ar Solvents->Inert Use Glassware Oven/Flame-Dry Glassware Glassware->Inert Assemble Hot Transfer Use Syringes or Cannula for Reagent Transfer Inert->Transfer Workup Use Degassed Solvents for Extraction/Quenching Transfer->Workup Purify Flash Chromatography (if necessary) Workup->Purify Store Store Under Inert Gas in Amber Vial at ≤ -20°C Purify->Store

    Q5: Should I use antioxidants? If so, which ones and at what concentration?

    A: Yes, for particularly sensitive compounds or long-term storage, incorporating an antioxidant can be highly effective. The choice depends on your solvent system and downstream application.

    Antioxidant Mechanism of Action Typical Concentration Notes & Considerations
    Butylated Hydroxytoluene (BHT) Radical scavenger.[16]50-200 ppm (0.005-0.02%)Excellent for non-polar organic solvents. Volatile, can be removed under high vacuum.
    Vitamin E (α-tocopherol) Chain-breaking antioxidant, protects against lipid peroxidation.[17]0.01 - 0.1% w/vGood for lipid-soluble or membrane-associated applications. Less volatile than BHT.
    Ascorbic Acid (Vitamin C) Water-soluble radical scavenger.[2][17]1-10 mMIdeal for aqueous buffer systems. Can act as a pro-oxidant in the presence of metal ions.
    Thioethers (e.g., Methionine) Scavenges peroxides and other reactive oxygen species.1-10 mMOften used in protein formulations to protect susceptible residues from oxidation.[9]

    Q6: How does pH and solvent choice affect stability?

    A: Both pH and solvent are critical factors.

    • pH: The stability of aminoimidazoles can be highly pH-dependent. At acidic pH, the amino groups can be protonated, which significantly reduces the electron-donating character and thus decreases susceptibility to oxidation.[18][19] Therefore, storing solutions in a slightly acidic buffer (e.g., pH 4-6) can enhance stability, though this must be compatible with your compound's solubility and intended use.[20]

    • Solvent: Always use high-purity, peroxide-free, and degassed solvents. Ethers like THF and diethyl ether can form explosive peroxides over time, which will rapidly degrade your compound. Fluorinated alcoholic solvents like trifluoroethanol (TFE) have been shown to modulate the reactivity of amino groups and can sometimes offer a more controlled reaction environment compared to non-fluorinated alcohols.[21]

    Q7: What are the best practices for long-term storage?

    A: To ensure long-term stability, follow these three rules:

    • Exclude Oxygen: Store the solid compound or solution in a vial with a Teflon-lined cap, purge thoroughly with argon or nitrogen, and seal with paraffin film.

    • Exclude Light: Use amber vials to prevent photosensitized oxidation.[22]

    • Low Temperature: Store at -20°C or, for maximum stability, at -80°C. Avoid repeated freeze-thaw cycles.[23][24]

    Section 3: Key Experimental Protocols

    Protocol 1: General Procedure for Reaction Under Inert Atmosphere

    This protocol outlines the standard Schlenk line technique for running an oxidation-sensitive reaction.

    Materials:

    • Oven-dried (≥120°C overnight) or flame-dried round-bottom flask with a sidearm and rubber septum.

    • Schlenk line with dual vacuum and inert gas (N₂ or Ar) manifold.

    • Degassed solvents and liquid reagents.

    • Solid reagents stored in a desiccator or glovebox.

    Methodology:

    • Assembly: Immediately after drying, assemble the hot glassware and connect it to the Schlenk line.

    • Purging: Evacuate the flask under high vacuum for 5-10 minutes, then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of air and moisture.

    • Reagent Addition:

      • Solids: Add solid reagents under a positive flow of inert gas. Briefly remove the septum, add the solid quickly, and immediately replace the septum.

      • Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe through the rubber septum.

    • Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the manifold via a bubbler.

    • Workup & Purification: Conduct all subsequent steps (quenching, extraction, chromatography) using degassed solvents and minimizing exposure to air wherever possible.

    Protocol 2: LC-MS Analysis for Detecting Oxidation Products

    This protocol provides a general method for screening a sample for oxidative degradation.

    Materials:

    • HPLC system with a C18 reverse-phase column.

    • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[11]

    • HPLC-grade, filtered, and sparged solvents (e.g., Water with 0.1% formic acid, Acetonitrile with 0.1% formic acid).

    Methodology:

    • Sample Preparation:

      • Accurately weigh and dissolve a small amount of your aminoimidazole sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration (e.g., 1 mg/mL).

      • Perform a serial dilution to ~1-10 µg/mL in the initial mobile phase composition.

      • Filter the sample through a 0.22 µm syringe filter before injection.

    • Chromatographic Separation:

      • Use a standard gradient, for example, from 5% to 95% Acetonitrile over 15-20 minutes on a C18 column.

      • Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 254 nm).

    • Mass Spectrometric Detection:

      • Operate the MS in positive ion ESI mode.

      • Perform a full scan analysis (e.g., m/z 100-1000) to identify all ions present.

      • Specifically look for the [M+H]⁺ ion of your starting material and potential oxidized products, such as [M+H+16]⁺ and [M+H+32]⁺.

    • Data Analysis:

      • Integrate the peak areas from the HPLC chromatogram to estimate the relative percentage of the parent compound and its oxidized impurities.

      • For confirmation, perform tandem MS (MS/MS) on the parent ion and the suspected oxidized ions. A change in the fragmentation pattern can help confirm structural modification.[11]

    References

    • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF. ResearchGate. Available from: [Link]

    • Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Semantic Scholar. Available from: [Link]

    • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing. Available from: [Link]

    • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available from: [Link]

    • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available from: [Link]

    • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI. Available from: [Link]

    • Nitrogen and sulfur-containing heterocycles – potential antioxidant additives in mineral and synthetic lubricating oils. ResearchGate. Available from: [Link]

    • Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. PMC. Available from: [Link]

    • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. Available from: [Link]

    • Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. RSC Publishing. Available from: [Link]

    • Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Physical Chemistry Chemical Physics. Available from: [Link]

    • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI. Available from: [Link]

    • Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. PMC. Available from: [Link]

    • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PMC. Available from: [Link]

    • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Available from: [Link]

    • Two Paths to Oxidative C−H Amination Under Basic Conditions: A Theoretical Case Study Reveals Hidden Opportunities Provided by Electron Upconversion. PMC. Available from: [Link]

    • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC. Available from: [Link]

    • Antioxidant Evaluation of Heterocyclic Compounds by Cytokinesis-Block Micronucleus Assay. Bentham Science Publisher. Available from: [Link]

    • Solvent Effects on the Photochemistry of 4-aminoimidazole-5-carbonitrile, a Prebiotically Plausible Precursor of Purines. ResearchGate. Available from: [Link]

    • Photosensitized oxidation of 13C,15N-labeled imidazole derivatives. PubMed. Available from: [Link]

    • Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. RSC Publishing. Available from: [Link]

    • Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation. RSC Publishing. Available from: [Link]

    • Aminoimidazole ribonucleotide carboxylase. Partial purification and properties. PubMed. Available from: [Link]

    • Thiamine. Wikipedia. Available from: [Link]

    • 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available from: [Link]

    • Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. PMC. Available from: [Link]

    • Oxidation in Mass Spectrometry: Applications in Analyte Detection in Complex Mixtures. TRACE: Tennessee Research and Creative Exchange. Available from: [Link]

    • Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. LCGC International. Available from: [Link]

    • Oxidative diversification of amino acids and peptides by small-molecule iron catalysis. PMC. Available from: [Link]

    • Oxidation of Amines by Flavoproteins. PMC. Available from: [Link]

    • How to purify oxidation prone proteins? ResearchGate. Available from: [Link]

    • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. Available from: [Link]

    • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Available from: [Link]

    • Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. PMC. Available from: [Link]

    • On the long-term storage of tissue for fluorescence and electron microscopy: lessons learned from rat liver samples. PubMed. Available from: [Link]

    • Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. MDPI. Available from: [Link]

    Sources

    Validation & Comparative

    Comparative Guide: Antioxidant Activity of Imidazole vs. Benzimidazole Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In the realm of medicinal chemistry, nitrogen-containing heterocycles are pivotal for managing oxidative stress. This guide provides a technical comparison between Imidazole (a monocyclic 1,3-diazole) and Benzimidazole (a bicyclic system fusing benzene and imidazole).

    While both scaffolds exhibit antioxidant potential, benzimidazole derivatives generally demonstrate superior radical scavenging efficacy due to extended conjugation and enhanced lipophilicity. However, imidazole remains a superior choice for specific metal-chelation targets due to its distinct basicity and coordination geometry.

    Chemical Foundation & Structural Logic

    To predict antioxidant performance, one must understand the electronic environment of the core scaffolds.

    FeatureImidazole (Monocyclic)Benzimidazole (Bicyclic)Impact on Antioxidant Activity
    Structure 5-membered planar ringFused benzene + imidazole ringBenzimidazole offers greater resonance stabilization for radical intermediates.
    Basicity (pKa) ~7.0 (Conjugate acid)~5.6 (Conjugate acid)Imidazole is more basic, enhancing metal cation binding (chelation).
    Lipophilicity Low (Hydrophilic)High (Lipophilic)Benzimidazole penetrates lipid bilayers better, inhibiting lipid peroxidation (LPO).
    H-Bonding Donor (NH) & Acceptor (N)Donor (NH) & Acceptor (N)Both participate in Hydrogen Atom Transfer (HAT), but the fused ring modulates N-H bond dissociation energy (BDE).
    Mechanistic Visualization: Radical Scavenging Pathways

    The following diagram illustrates the two primary mechanisms—Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) —by which these derivatives neutralize free radicals (e.g., DPPH•, ABTS[1][2][3][4][5]•+).

    AntioxidantMechanism cluster_0 Key Differentiator Scaffold Scaffold (Imidazole/Benzimidazole) HAT_Step HAT Mechanism (H-Atom Transfer) Scaffold->HAT_Step Homolytic Bond Fission (N-H/O-H) SET_Step SET Mechanism (Electron Transfer) Scaffold->SET_Step Ionization Potential Radical Free Radical (ROO• / DPPH•) Radical->HAT_Step Radical->SET_Step Stable_Radical Stabilized Radical (Ar-N• or Ar-O•) HAT_Step->Stable_Radical Resonance Stabilization Neutral_Species Neutralized Species (ROOH / DPPH-H) HAT_Step->Neutral_Species Cation_Radical Cation Radical (Scaffold•+) SET_Step->Cation_Radical Anion Anion (ROO-) SET_Step->Anion

    Caption: Dual mechanistic pathways for antioxidant action. Benzimidazoles typically excel in the HAT pathway due to superior resonance stabilization of the resulting radical.

    Comparative Performance Analysis

    Structure-Activity Relationship (SAR)

    The antioxidant potency of both scaffolds is rarely intrinsic to the ring alone; it is heavily modulated by substituents.

    1. Benzimidazole Derivatives
    • The "Phenolic Boost": Substitution with hydroxyl (-OH) groups, particularly at positions 5 and 6 (or 2-phenyl ring), drastically lowers the IC50. 2,5-dihydroxy and 3,4-dihydroxy analogs are often equipotent to standard antioxidants like Propyl Gallate.

    • Electron Withdrawal: Halogen substitution (e.g., 4-fluorophenyl at position 2) can enhance activity in specific assays (like anti-glycation) due to electronic modulation of the ring system.

    • Lipid Peroxidation: Due to the fused benzene ring, benzimidazoles partition well into lipid membranes, making them effective inhibitors of lipid peroxidation (LPO).

    2. Imidazole Derivatives
    • Metal Chelation: The imidazole nitrogen (N3) is an excellent ligand for transition metals (Fe, Cu). This allows imidazole derivatives to act as "preventive antioxidants" by sequestering metal ions that catalyze Fenton reactions.

    • Dual-Functionality: Imidazole derivatives often combine antioxidant activity with antifungal properties (targeting CYP450 enzymes).

    Quantitative Comparison (Representative Data)

    Note: Values are approximate ranges derived from comparative literature reviews.

    AssayMetricBenzimidazole Derivatives (Optimized)Imidazole Derivatives (Optimized)Standard (Trolox/BHT)
    DPPH Scavenging IC50 (µM)1.2 – 30 µM (High Potency)20 – >100 µM (Moderate)~15 – 30 µM
    ABTS Assay TEACHigh Trolox EquivalentsModerate Trolox Equivalents1.0
    Lipid Peroxidation % Inhibition60 – 80% (Strong)30 – 50% (Moderate)~65 – 85%
    Metal Chelation CapacityModerateHigh EDTA (High)

    Verdict: For direct radical scavenging (DPPH/ABTS), benzimidazole is generally the superior scaffold. For preventing radical generation via metal catalysis, imidazole holds the advantage.

    Validated Experimental Protocols

    To generate reproducible data for these comparisons, strict adherence to protocol is required.

    A. DPPH Radical Scavenging Assay

    This assay measures the reducing capacity of the compound based on the bleaching of the purple DPPH radical.

    Workflow Visualization:

    DPPH_Protocol Start Start: Reagent Prep Stock Prepare 0.1 mM DPPH in Methanol (Dark, 4°C) Start->Stock Sample Prepare Sample Dilutions (10 - 200 µg/mL) Start->Sample Mix Mix 100 µL Sample + 3.9 mL DPPH Solution Stock->Mix Sample->Mix Incubate Incubate 30 mins in Dark at RT Mix->Incubate Measure Measure Absorbance at 517 nm (UV-Vis) Incubate->Measure Calc Calculate % Inhibition & Plot IC50 Measure->Calc

    Caption: Step-by-step workflow for the DPPH antioxidant assay. Critical control point: Incubation must occur in the dark to prevent UV-degradation of DPPH.

    Protocol Steps:

    • Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to a concentration of 0.1 mM. Keep protected from light.

    • Execution: Mix 0.1 mL of the test compound (imidazole/benzimidazole derivative) with 3.9 mL of DPPH solution.

    • Control: Use methanol in place of the sample for the blank (A_control).

    • Incubation: Allow to stand for 30 minutes in the dark at room temperature.

    • Quantification: Measure absorbance at 517 nm.

    • Calculation:

      
      
      
    B. FRAP (Ferric Reducing Antioxidant Power) Assay

    Unlike DPPH (which involves HAT and SET), FRAP is strictly a SET-based assay, measuring the reduction of Fe3+ to Fe2+.

    Protocol Steps:

    • Reagent: Mix 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3 in a 10:1:1 ratio.

    • Execution: Add 10-50 µL of sample to 950 µL of warmed FRAP reagent (37°C).

    • Measurement: Read absorbance at 593 nm after 4 minutes.

    • Significance: A higher absorbance indicates superior electron-donating potential. Benzimidazoles with electron-donating groups (e.g., -OMe, -OH) typically perform well here.

    References

    • JKSUS. (2018). Synthesis, antiglycation and antioxidant potentials of benzimidazole derivatives. Journal of King Saud University - Science. Retrieved from [Link]

    • Arabian Journal of Chemistry. (2016). Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones. Retrieved from [Link]

    • MDPI. (2026). Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole. Retrieved from [Link]

    • Bentham Science. Phenolic Imidazole Derivatives with Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Relationship. Retrieved from [Link]

    • ResearchGate. Structure activity relationship (SAR) of benzimidazole derivatives having antioxidant potentiality. Retrieved from [Link]

    Sources

    A Comparative Guide to the UV-Vis Absorption Spectra of N-Substituted 2-Aminoimidazoles

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Spectroscopic Signature of a Privileged Scaffold

    The 2-aminoimidazole (2-AI) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous marine natural products with potent biological activities, including cytotoxic, antimicrobial, and antiviral properties.[1][2][3] For researchers engaged in the synthesis and development of novel therapeutics based on this core, understanding the fundamental physicochemical properties of these molecules is paramount. Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides a rapid, non-destructive, and invaluable tool for characterizing these compounds, offering insights into their electronic structure and purity.

    This guide provides a comparative analysis of the UV-Vis absorption spectra of N-substituted 2-aminoimidazoles. We will explore the causality behind spectral shifts induced by various substituents and environmental factors, present a standardized protocol for accurate spectral acquisition, and offer a framework for interpreting the resulting data.

    The Electronic Landscape: Understanding UV-Vis Absorption in 2-Aminoimidazoles

    The UV-Vis absorption of a 2-aminoimidazole derivative is governed by the energy required to promote valence electrons from a ground state to an excited state. The primary electronic transitions responsible for UV absorption in these molecules are:

    • π → π* (pi to pi-star) transitions: These occur within the imidazole ring's conjugated π-system. They are typically high-energy transitions, resulting in strong absorption bands.

    • n → π* (n to pi-star) transitions: These involve the promotion of a non-bonding electron (from the nitrogen atoms' lone pairs) to an anti-bonding π* orbital. These transitions are of lower energy and generally result in weaker absorption bands compared to π → π* transitions.

    The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to the molecule's chemical environment, particularly the nature of the substituent on the nitrogen atom(s).

    Comparative Analysis: The Influence of N-Substituents

    The electronic properties of the substituent attached to a nitrogen atom on the 2-aminoimidazole core directly modulate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation is the primary determinant of the absorption maximum (λmax).

    • Electron-Donating Groups (EDGs): Substituents like alkyl or methoxy groups increase the electron density of the imidazole ring. This raises the energy of the HOMO more than the LUMO, effectively decreasing the HOMO-LUMO gap. The result is a bathochromic shift (a shift to a longer wavelength, also known as a red shift), as less energy is required for electronic excitation.

    • Electron-Withdrawing Groups (EWGs): Substituents such as nitro or carbonyl groups decrease the electron density of the ring. These groups tend to stabilize the HOMO, widening the HOMO-LUMO gap. This requires more energy for excitation, leading to a hypsochromic shift (a shift to a shorter wavelength, or blue shift).[4]

    While a comprehensive experimental dataset for a wide array of N-substituted 2-aminoimidazoles is not consolidated in the literature, the principles can be effectively illustrated by examining closely related benzimidazole structures. For instance, studies on N-arylated 5-bromo-2-aminobenzimidazoles have computationally demonstrated how different aryl substituents systematically alter the λmax.[5]

    Compound/SubstituentParent Scaffoldλmax (nm)SolventCommentsReference
    2-AminobenzimidazoleBenzimidazole283, 243EthanolBaseline for comparison.[6]
    2-AminobenzimidazoleBenzimidazole280, 244WaterShows minor solvent effect compared to ethanol.[6]
    N-Aryl-2-aminobenzimidazole (p-tolyl)Benzimidazole~300-350 (Calculated)Gas PhaseAryl substitution extends conjugation, leading to a significant bathochromic shift.[5]
    N-Aryl-2-aminobenzimidazole (p-nitrophenyl)Benzimidazole~350-400 (Calculated)Gas PhaseThe strongly withdrawing nitro group in conjugation causes a further red shift, indicative of a charge-transfer band.[5]

    Note: The data for N-aryl derivatives are based on computational studies (TD-DFT), which provide a strong theoretical framework for understanding substituent effects.[5]

    The Role of the Environment: Solvatochromism

    The polarity of the solvent can significantly alter the absorption spectrum of a solute, a phenomenon known as solvatochromism.[7] This effect arises from differential stabilization of the ground and excited states by the solvent molecules.[8]

    • π → π* Transitions: The excited states of these transitions are often more polar than the ground states. Polar solvents will stabilize the more polar excited state to a greater extent, reducing the energy gap and causing a bathochromic (red) shift .[9]

    • n → π* Transitions: In this case, the ground state is typically more stabilized by polar solvents (especially through hydrogen bonding to the non-bonding lone pairs). This increases the energy gap to the excited state, resulting in a hypsochromic (blue) shift .[7]

    Therefore, when comparing spectra, it is crucial to use the same solvent or to understand the potential shifts that may occur when changing solvents. For many N-substituted 2-aminoimidazoles, the dominant π → π* transitions will likely exhibit a red shift as solvent polarity increases.

    Visualizing Substituent Effects on λmax

    The following diagram illustrates the logical flow of how a substituent influences the final observed UV-Vis absorption maximum.

    G substituent N-Substituent on 2-Aminoimidazole Core edg Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) substituent->edg Type ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) substituent->ewg Type homo_lumo Modulation of HOMO-LUMO Energy Gap edg->homo_lumo Effect ewg->homo_lumo Effect decrease_gap Decreased Energy Gap homo_lumo->decrease_gap EDG Result increase_gap Increased Energy Gap homo_lumo->increase_gap EWG Result bathochromic Bathochromic Shift (Red Shift, Longer λmax) decrease_gap->bathochromic Leads to hypsochromic Hypsochromic Shift (Blue Shift, Shorter λmax) increase_gap->hypsochromic Leads to

    Caption: Logical relationship between substituent type and spectral shift.

    Standardized Protocol for UV-Vis Spectral Acquisition

    Adherence to a standardized protocol is critical for obtaining reproducible and comparable data. This self-validating system ensures data integrity.

    1. Instrument Preparation and Setup

    • Power On: Turn on the spectrophotometer and its light sources (deuterium and tungsten/halogen lamps). Allow the instrument to warm up for at least 30 minutes to ensure lamp stability.

    • Self-Diagnostics: Initiate the instrument's self-diagnostic and calibration routine as prompted by the software. This typically checks wavelength accuracy and baseline stability.

    2. Solvent and Sample Preparation

    • Solvent Selection: Choose a solvent that dissolves the sample completely and is transparent in the desired wavelength range. HPLC-grade ethanol or methanol are common choices. The solvent's polarity should be noted as it can influence λmax.[9]

    • Concentration: Prepare a stock solution of the N-substituted 2-aminoimidazole derivative of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (typically in the range of 1-10 µg/mL or 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the instrument's linear range (ideally 0.1 - 1.0 AU).

    • Cuvette Selection: Use a matched pair of quartz cuvettes, as glass cuvettes absorb UV light below ~340 nm. Ensure cuvettes are clean and free of scratches.

    3. Measurement and Data Acquisition

    • Set Parameters: In the instrument software, define the scan range (e.g., 200-500 nm), scan speed, and data interval.

    • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction (autozero). This subtracts any absorbance from the solvent and cuvettes.

    • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back into the sample holder.

    • Acquire Spectrum: Initiate the scan. The software will plot absorbance versus wavelength.

    4. Data Analysis

    • Identify λmax: Determine the wavelength(s) of maximum absorbance (λmax).

    • Calculate Molar Absorptivity (ε): If the concentration and path length are known, calculate ε using the Beer-Lambert law: A = εbc , where A is the absorbance at λmax, b is the cuvette path length (typically 1 cm), and c is the molar concentration.

    Experimental Workflow Diagram

    The following diagram outlines the standardized workflow for acquiring a UV-Vis spectrum.

    G start Start warmup 1. Instrument Warm-up & Self-Calibration start->warmup prep 2. Prepare Solvent Blank & Analyte Solution warmup->prep baseline 3. Acquire Baseline (Solvent in both cuvettes) prep->baseline measure 4. Measure Analyte Spectrum (Blank in ref, Sample in sample) baseline->measure analyze 5. Identify λmax & Calculate Molar Absorptivity (ε) measure->analyze end End analyze->end

    Caption: Standardized workflow for UV-Vis spectroscopy.

    Conclusion

    UV-Vis spectroscopy is an essential technique in the toolkit of any researcher working with N-substituted 2-aminoimidazoles. The position of the absorption maximum (λmax) provides a direct readout of the electronic effects imparted by N-substituents, with electron-donating groups typically causing bathochromic shifts and electron-withdrawing groups causing hypsochromic shifts. Furthermore, environmental factors like solvent polarity can fine-tune these electronic transitions. By following a rigorous, standardized experimental protocol, scientists can generate high-quality, comparable data that aids in structural confirmation, purity assessment, and a deeper understanding of the electronic properties of these vital pharmacophores.

    References

    • Al-Duaij, O. K., et al. (2022). Imidazole Alkaloids from the South China Sea Sponge Pericharax heteroraphis and Their Cytotoxic and Antiviral Activities. Marine Drugs. Available at: [Link]

    • Mumtaz, M., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules. Available at: [Link]

    • Debby, A., et al. (2022). An Aminopyrimidone and Aminoimidazoles Alkaloids from the Rodrigues Calcareous Marine Sponge Ernsta naturalis. Marine Drugs. Available at: [Link]

    • DeBrosse, C., et al. (2012). High resolution spatial mapping of brominated pyrrole-2-aminoimidazole alkaloids distributions in the marine sponge Stylissa flabellata via MALDI-mass spectrometry imaging. Molecular BioSystems. Available at: [Link]

    • Wikipedia. (2023). Solvatochromism. Available at: [Link]

    • Conte, M., et al. (2011). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Bioorganic & Medicinal Chemistry. Available at: [Link]

    • Sudha, S., et al. (2011). Molecular structure, vibrational spectroscopic, first-order hyperpolarizability and HOMO, LUMO studies of 2-aminobenzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

    • Karabacak, M., et al. (2011). Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. ResearchGate. Available at: [Link]

    • Jakku, R., et al. (2021). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. Available at: [Link]

    • Osorio-Revilla, G., et al. (2021). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry. Available at: [Link]

    • Rezende, M. C. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. MDPI. Available at: [Link]

    • Gessesse, B., et al. (2023). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports. Available at: [Link]

    • Valanarasu, S., et al. (2021). Vibrational spectral studies, quantum mechanical properties, and biological activity prediction and inclusion molecular self-assembly formation of n-n'-dimethylethylene urea. MDPI. Available at: [Link]

    • Ghorbani-Vaghei, R., et al. (2019). Substituent and solvent effects on the fluorescent and photochromic properties of 2-(2-pyridyl)imidazole containing diarylethene derivatives. RSC Publishing. Available at: [Link]

    • Valanarasu, S., et al. (2021). Vibrational spectral studies, quantum mechanical properties, and biological activity prediction and inclusion molecular self-assembly formation of n-n'-dimethylethylene urea. MDPI. Available at: [Link]

    • Valanarasu, S., et al. (2021). Vibrational spectral studies, quantum mechanical properties, and biological activity prediction and inclusion molecular self-assembly formation of n-n'-dimethylethylene urea. MDPI. Available at: [Link]

    • Valanarasu, S., et al. (2021). Vibrational spectral studies, quantum mechanical properties, and biological activity prediction and inclusion molecular self-assembly formation of n-n'-dimethylethylene urea. MDPI. Available at: [Link]

    • Valanarasu, S., et al. (2021). Vibrational spectral studies, quantum mechanical properties, and biological activity prediction and inclusion molecular self-assembly formation of n-n'-dimethylethylene urea. MDPI. Available at: [Link]

    • Drakulić, B., et al. (2006). Effects of substituents on the electronic absorption spectra of 3-N-(4-substituted phenyl). TechnoRep. Available at: [Link]

    Sources

    Safety Operating Guide

    N-Phenyl-1H-imidazol-2-amine proper disposal procedures

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: Operational Directive

    N-Phenyl-1H-imidazol-2-amine (CAS Ref: 4278-83-5 / Verify specific isomer on container) is a nitrogen-containing heterocyclic amine. For disposal purposes, it is classified as Non-Halogenated Organic Waste .

    Immediate Action Plan:

    • Do NOT dispose of via sanitary sewer or trash.[1]

    • Do NOT mix with strong oxidizing agents or concentrated acids in unvented containers.

    • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[2]

    Hazard Assessment & Chemical Behavior

    To ensure safety, you must understand the causality behind the disposal protocols. We are not just following rules; we are managing chemical reactivity.

    Chemical Profile
    • Functional Group Analysis: The molecule contains a secondary amine and an imidazole ring. This makes the compound basic (nucleophilic) .

    • Reactivity Risks:

      • Acids: Exothermic neutralization occurs upon contact with strong acids. While not explosive, mixing with concentrated acids in a closed waste drum can cause pressure buildup.

      • Oxidizers: Incompatible with strong oxidizers (e.g., peroxides, nitric acid).[3] Nitrogen-containing heterocycles can form unstable N-oxides or nitro-compounds under aggressive oxidation.

    GHS Classification (Standard)
    Hazard ClassCategoryH-CodeDescription
    Acute Toxicity (Oral) 4H302Harmful if swallowed.
    Skin Irritation 2H315Causes skin irritation.[4][5]
    Eye Irritation 2AH319Causes serious eye irritation.[6][7]
    STOT - SE 3H335May cause respiratory irritation.[7]

    Disposal Workflow & Decision Matrix

    The following logic gate ensures the material ends up in the correct waste stream, preventing cross-contamination.

    Disposal Decision Tree

    Disposal_Matrix Start Waste Material: N-Phenyl-1H-imidazol-2-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Contam Contaminants? Solid->Contam Solvent Solvent Type? Liquid->Solvent Pure Pure Substance Contam->Pure No Debris Contaminated Debris (Gloves, Weigh Boats) Contam->Debris Yes Halo Halogenated Solvent (DCM, Chloroform) Solvent->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Water) Solvent->NonHalo StreamA STREAM A: Solid Hazardous Waste (Incineration) Pure->StreamA Debris->StreamA StreamB STREAM B: Halogenated Organic Waste Halo->StreamB StreamC STREAM C: Non-Halogenated Organic Waste NonHalo->StreamC

    Figure 1: Logic flow for segregating N-Phenyl-1H-imidazol-2-amine based on physical state and solvent carrier.

    Detailed Operational Procedures

    Protocol A: Solid Waste (Pure Substance)
    • Applicability: Expired inventory, surplus powder, or spill cleanup residues.[3][1]

    • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined fiber drum.

    • Labeling: Must read "Hazardous Waste - Solid Toxic." List "N-Phenyl-1H-imidazol-2-amine" explicitly.

    • Procedure:

      • Transfer solid using a chemically resistant spatula.

      • Wipe threads of the container to ensure a tight seal.

      • Seal with a screw-top lid; tape the lid if transporting.

    Protocol B: Liquid Waste (Solutions)
    • Applicability: Reaction mixtures, mother liquors, or HPLC waste.[3]

    • Segregation Rule:

      • If dissolved in DCM/Chloroform : Use Halogenated Waste carboy.

      • If dissolved in Methanol/DMSO/Water : Use Non-Halogenated Waste carboy.

    • pH Check (Crucial): Before adding to a communal waste carboy, check the pH of your solution.[3]

      • Why? Adding a basic amine solution to a carboy containing acidic waste can generate heat.

      • Action: If pH > 10, neutralize to pH 6-8 using dilute acetic acid or HCl before disposal, OR use a separate "Basic Organic Waste" container.[3]

    Protocol C: Empty Containers
    • RCRA "RCRA Empty" Standard: A container is considered empty if:

      • All wastes have been removed using common practices (pouring/pumping).

      • No more than 2.5 cm (1 inch) of residue remains on the bottom.

    • Triple Rinse: Triple rinse the bottle with a solvent capable of dissolving the residue (e.g., methanol).[3] Collect the rinsate as hazardous liquid waste (Protocol B).

    • Disposal: Deface the label and discard the bottle as standard glass trash (unless P-listed, which this is not).

    Emergency Contingencies: Spill Response

    Scenario: You have spilled 5g of solid powder on the benchtop.

    Spill_Response Alert 1. ALERT Notify personnel PPE 2. PPE UP Nitrile gloves, Goggles, N95/Lab Coat Alert->PPE Contain 3. CONTAIN Cover with damp paper towel PPE->Contain Collect 4. COLLECT Scoop into waste jar Contain->Collect Clean 5. DECON Wash area with soap/water Collect->Clean

    Figure 2: Immediate response workflow for minor solid spills.

    Decontamination Note: Because the compound is an amine, a mild acidic wash (e.g., 1% acetic acid) followed by soap and water is effective for final surface cleaning to protonate and solubilize trace residues.[3]

    Regulatory Framework

    • US EPA (RCRA):

      • This compound is not specifically listed on the P-List (Acutely Hazardous) or U-List (Toxic).[3]

      • However, it is regulated as a Characteristic Waste if mixed with flammable solvents (D001) or if it exhibits toxicity characteristics.[3]

      • Waste Code Assignment: Generally falls under non-specific organic waste codes used by your disposal vendor (e.g., lab packs).[3]

    • DOT (Department of Transportation): [3]

      • If shipping pure material for disposal: Likely UN 2811 (Toxic solids, organic, n.o.s.) or UN 3263 (Corrosive solid, basic, organic, n.o.s.) depending on specific pH/corrosion data.[3] Always consult the SDS Section 14.

    References

    • PubChem. (n.d.). N-phenyl-1H-imidazol-2-amine (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link][3]

    • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[8][9] Retrieved October 26, 2023, from [Link][3]

    • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2023, from [Link][3]

    Sources

    Personal protective equipment for handling N-Phenyl-1H-imidazol-2-amine

    Author: BenchChem Technical Support Team. Date: February 2026

    CAS: 13637-14-4 | Class: Amino-imidazole Building Block

    Executive Safety Summary

    Status: Research Chemical / Pharmacophore Intermediate. Core Hazard: As a secondary amine attached to an imidazole ring, this compound exhibits basicity and likely biological activity. While specific toxicological data (LD50) for this exact isomer may be sparse, it must be handled as a Skin/Eye Irritant (H315/H319) and a potential Respiratory Irritant (H335) . Structural analogs (phenylamines) suggest a risk of sensitization and potential acute toxicity if swallowed.

    Immediate Action Required:

    • Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood.

    • Skin Protection: Double-gloving (Nitrile) is mandatory due to the potential for rapid permeation of organic amines in solution.

    • Inhalation: Zero-tolerance for dust generation outside containment.[1][2]

    Hazard Identification & Risk Assessment

    Scientific Rationale: The 2-aminoimidazole moiety acts as a guanidine mimetic, capable of hydrogen bonding with biological targets (kinases/receptors). This implies inherent biological activity. The phenyl ring increases lipophilicity, facilitating skin absorption compared to simple imidazoles.

    Hazard Class (GHS)H-CodeDescriptionOperational Implication
    Skin Irritation H315 Causes skin irritation.[3][4][5]Direct contact can cause dermatitis. Wash immediately.[1][2][3][4][6]
    Eye Irritation H319 Causes serious eye irritation.[3][4][6][7][8]Fine dust can cause corneal abrasion and chemical burns.
    STOT - SE H335 May cause respiratory irritation.[1][4][8]Inhalation of dust triggers mucosal inflammation.
    Acute Tox.[3] (Oral) InferredHarmful if swallowed.[2]Treat as toxic; do not touch mouth/face while working.[1]

    Personal Protective Equipment (PPE) Matrix

    Standard: Level II Laboratory Safety (BSL-1/Chemical Safety).

    A. Hand Protection Strategy

    Primary Material: Nitrile Rubber (Accelerator-free preferred). Rationale: Latex degrades rapidly against organic amines and imidazoles.

    • Dry Solid: Single layer Nitrile (min. 0.11 mm / 4 mil).

    • In Solution (DMSO/Methanol): Double-gloving required.

      • Inner Glove: Nitrile (4 mil).

      • Outer Glove: Nitrile (4-5 mil) or Neoprene (if handling >100mL).

      • Protocol: Inspect outer gloves every 30 minutes for puckering (sign of degradation).

    B. Respiratory & Eye Protection[1][2][3][4][6][7]
    • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary Barrier (Eyes): Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can become airborne.

    • Respiratory Backup: If fume hood work is impossible (e.g., equipment maintenance), use a Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    C. Body Protection[3][4][6][7]
    • Lab Coat: 100% Cotton or Nomex (Flame Resistant). Synthetic blends can melt if a solvent fire occurs.

    • Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic.

    Operational Protocols

    Protocol A: Weighing & Transfer (Solid State)

    Context: Imidazoles are often electrostatic. Static charge can cause "jumping" of powder, leading to invisible contamination.

    • Preparation: Place the analytical balance inside the fume hood or use a localized powder containment enclosure.

    • Static Control: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.

    • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

    • Clean-up: Wipe the balance area with a wet paper towel (methanol-dampened) immediately after weighing to capture invisible dust.

    Protocol B: Solubilization (Solution State)

    Context: N-Phenyl-1H-imidazol-2-amine is likely soluble in DMSO, Methanol, and DMF. It is sparingly soluble in water.

    • Solvent Choice: DMSO is the standard vehicle for biological assays.

    • Addition Order: Add the solid to the solvent, not vice versa, to prevent "puffing" of dust.

    • Exotherm Check: Amines can generate heat when protonated. If dissolving in acidic media, cool the vessel in an ice bath.

    • Labeling: Mark the vial immediately with "Irritant/Toxic" and the concentration.

    Emergency Response & Disposal

    Spill Response Logic
    • Minor Spill (<5g solid):

      • Cover with wet paper towels (prevents dust).

      • Wipe up and place in a solid waste bag.

      • Clean surface with 1N HCl (neutralizes the amine) followed by water.

    • Solution Spill:

      • Absorb with vermiculite or sand.

      • Do not use sawdust (reaction risk with some amines).

    Waste Disposal Streams
    Waste TypeClassificationDisposal Path
    Solid Waste Hazardous Chemical SolidSolid waste drum (Red/Black bin). Label: "Toxic Solid".
    Liquid (DMSO) Organic Solvent (Non-Halogenated)Carboy for non-halogenated organics.
    Contaminated Sharps Hazardous SharpsPuncture-proof sharps container.

    Safety Logic Workflow

    The following diagram illustrates the decision-making process for PPE selection based on the physical state of the compound.

    SafetyLogic Start Start: Handling N-Phenyl-1H-imidazol-2-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Solution (DMSO/MeOH) StateCheck->Solution Dissolving/Assay EngineeringSolid Engineering Control: Fume Hood / Powder Hood Solid->EngineeringSolid PPESolid PPE: Nitrile Gloves (Single) + Splash Goggles EngineeringSolid->PPESolid StaticRisk Risk: Electrostatic Dust PPESolid->StaticRisk ActionSolid Action: Use Ionizer Wet Wipe Cleanup StaticRisk->ActionSolid PermeationRisk Risk: Skin Absorption (Carrier Solvent Effect) Solution->PermeationRisk PPESolution PPE: Double Nitrile Gloves Change every 30 mins PermeationRisk->PPESolution ActionSolution Action: Segregate Waste (Non-Halogenated) PPESolution->ActionSolution

    Figure 1: Operational Safety Decision Tree. This workflow dictates the escalation of PPE based on the increased risk of skin absorption when the compound is in solution.

    References

    • PubChem. (n.d.). N-phenyl-1H-imidazol-2-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]

    • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.